Sniper(abl)-050
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C68H84N12O9 |
|---|---|
Poids moléculaire |
1213.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[2-[2-[2-[2-[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C68H84N12O9/c1-47-23-28-55(43-57(47)75-68-72-31-29-56(74-68)54-21-13-30-70-44-54)73-64(83)53-26-24-49(25-27-53)45-78-34-36-79(37-35-78)59(81)46-89-42-41-88-40-39-87-38-32-71-66(85)62(60(50-15-7-4-8-16-50)51-17-9-5-10-18-51)77-65(84)58-22-14-33-80(58)67(86)61(52-19-11-6-12-20-52)76-63(82)48(2)69-3/h4-5,7-10,13,15-18,21,23-31,43-44,48,52,58,60-62,69H,6,11-12,14,19-20,22,32-42,45-46H2,1-3H3,(H,71,85)(H,73,83)(H,76,82)(H,77,84)(H,72,74,75)/t48-,58-,61-,62-/m0/s1 |
Clé InChI |
PBMLWDMSBSZGHC-KOMGJWJNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Sniper(abl)-050: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-050 is a novel therapeutic agent designed to target the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML). It belongs to a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These chimeric molecules are engineered to induce the degradation of specific target proteins within the cell by hijacking the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the involved signaling pathways.
Core Mechanism of Action
This compound is a heterobifunctional molecule that consists of two key moieties joined by a chemical linker:
-
Imatinib : A potent and specific inhibitor of the ABL tyrosine kinase domain of the BCR-ABL protein.
-
MV-1 : A ligand for the Inhibitor of Apoptosis Proteins (IAPs), which are a family of E3 ubiquitin ligases.[1]
The fundamental mechanism of this compound is to act as a molecular bridge, bringing the BCR-ABL protein into close proximity with an IAP E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the total levels of the oncoprotein within the cancer cell.[2] This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it eliminates the entire protein, thereby abrogating both its kinase-dependent and -independent functions.
Quantitative Data
The efficacy of SNIPER molecules is often quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. While a specific DC50 value for a compound explicitly named "this compound" is not consistently reported across various sources, the foundational study by Shibata et al. (2017) provides data for a series of SNIPER(ABL) compounds, including those comprising Imatinib and the IAP ligand MV-1 with varying linkers. The activity of these Imatinib-MV1 conjugates provides a strong indication of the potency of this compound.
| Compound ID (Imatinib-based) | IAP Ligand | Linker | DC50 (nM) for BCR-ABL Degradation | Reference Cell Line |
| SNIPER(ABL)-2 | Bestatin | C6 | >30,000 | K562 |
| SNIPER(ABL)-49 | Bestatin | PEGx3 | >30,000 | K562 |
| Imatinib-MV1 Conjugates | MV-1 | (Linker details may vary) | Data indicates degradation activity | K562 |
| SNIPER(ABL)-58 | LCL161 derivative | PEGx3 | 10,000 | K562 |
Note: The table is a summary of data presented in Shibata et al., Cancer Science, 2017. While a direct DC50 for a compound designated "this compound" is not specified, the study demonstrates that the conjugation of Imatinib to IAP ligands can induce BCR-ABL degradation. The efficiency is highly dependent on the specific IAP ligand and linker used. For instance, another SNIPER, SNIPER(ABL)-39 (conjugating Dasatinib to an LCL161 derivative), showed a potent DC50 of 10 nM.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the protocols described in Shibata et al., 2017.
Protein Degradation Assay (Western Blotting)
Objective: To quantify the reduction of BCR-ABL protein levels in CML cells following treatment with this compound.
Methodology:
-
Cell Culture: Human CML cell line K562, which endogenously expresses the BCR-ABL protein, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: K562 cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ABL. Antibodies against housekeeping proteins such as GAPDH or β-actin are used as loading controls.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of BCR-ABL is normalized to the corresponding loading control.
Cell Viability Assay (WST-8 Assay)
Objective: To assess the effect of this compound-induced BCR-ABL degradation on the viability and proliferation of CML cells.
Methodology:
-
Cell Seeding: K562 cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Compound Incubation: The cells are treated with a serial dilution of this compound or vehicle control and incubated for a specified period (e.g., 48 or 72 hours).
-
WST-8 Reagent Addition: Following the incubation period, 10 µL of WST-8 reagent (e.g., from a Cell Counting Kit-8) is added to each well.
-
Incubation: The plate is incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active dehydrogenases will convert the WST-8 tetrazolium salt into a soluble formazan (B1609692) dye, resulting in a color change.
-
Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Experimental Workflow for Protein Degradation Analysis
Caption: Western Blot workflow for assessing protein degradation.
Logical Relationship of this compound Components and Action
Caption: Logical flow of this compound's therapeutic action.
References
Sniper(abl)-050: A Technical Guide to an IAP-Dependent BCR-ABL Protein Degrader
Introduction
Sniper(abl)-050 is a novel chimeric molecule designed for the targeted degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document provides a detailed technical overview of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.
This compound belongs to a class of molecules known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules are designed to induce the degradation of target proteins through the ubiquitin-proteasome system.[1] this compound is constructed by conjugating the ABL kinase inhibitor Imatinib to MV-1, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), via a chemical linker.[2] This bifunctional design allows this compound to simultaneously bind to both BCR-ABL and IAP E3 ubiquitin ligases, thereby inducing the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1]
Core Mechanism of Action
The primary mechanism of this compound involves hijacking the cellular ubiquitin-proteasome pathway to eliminate the BCR-ABL protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct functional ends, facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP).[3]
-
Ubiquitination: Once in proximity within the ternary complex, the IAP E3 ligase catalyzes the transfer of ubiquitin molecules to the BCR-ABL protein.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[4]
This degradation-based approach offers a distinct advantage over traditional kinase inhibition, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms associated with kinase domain mutations.
Quantitative Data Summary
The efficacy of various SNIPER(ABL) compounds has been evaluated based on their ability to induce the degradation of the BCR-ABL protein. The half-maximal degradation concentration (DC50) is a key metric used to quantify this activity.
| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) |
| This compound | Imatinib | MV-1 | Not explicitly stated in the provided results, but related compounds show activity. |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 |
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The degradation of BCR-ABL by this compound is expected to inhibit these pathways.
Caption: BCR-ABL activates multiple downstream signaling pathways.
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of the BCR-ABL protein.
Caption: this compound induces BCR-ABL degradation.
Experimental Workflow for this compound Evaluation
The characterization of SNIPER molecules like this compound typically follows a structured experimental workflow.
Caption: Workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Line: K562, a human CML cell line that endogenously expresses the BCR-ABL protein, is commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the cell culture medium.
-
Treatment: K562 cells are seeded in appropriate culture plates and treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24 hours).
Western Blot Analysis for Protein Degradation
-
Protein Extraction: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against BCR-ABL, c-ABL, and downstream signaling proteins (e.g., phospho-STAT5, phospho-CrkL). A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Ubiquitination Assay
-
Immunoprecipitation: K562 cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cell lysates are then incubated with an anti-BCR-ABL antibody to immunoprecipitate the BCR-ABL protein complex.
-
Immunoblotting: The immunoprecipitated samples are subjected to SDS-PAGE and immunoblotted with an anti-ubiquitin antibody to detect polyubiquitinated BCR-ABL.
Cell Viability Assay
-
Assay Principle: The effect of this compound on cell proliferation and viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure: K562 cells are seeded in 96-well plates and treated with a range of concentrations of this compound. After a specified incubation period (e.g., 72 hours), the assay reagent is added, and the absorbance or luminescence is measured according to the manufacturer's protocol. The results are used to determine the half-maximal inhibitory concentration (IC50) for cell growth.
Conclusion
This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the BCR-ABL oncoprotein. Its unique mechanism of action, which leverages the cell's own protein disposal machinery, offers the potential to overcome the limitations of current kinase inhibitor therapies. The data and protocols presented in this guide provide a comprehensive technical foundation for further research and development of this and similar protein-degrading molecules.
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrdp1‐mediated degradation of the gigantic IAP, BRUCE, is a novel pathway for triggering apoptosis | The EMBO Journal [link.springer.com]
An In-depth Technical Guide to Sniper(abl)-050 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-050 is a novel small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules are designed to induce the degradation of specific target proteins within the cell by hijacking the ubiquitin-proteasome system. This compound is a chimeric molecule that conjugates the ABL kinase inhibitor Imatinib with the Inhibitor of Apoptosis Protein (IAP) ligand MV-1, connected by a linker.[1] This design allows this compound to simultaneously bind to the target protein, BCR-ABL, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent in chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, challenges such as drug resistance remain. Targeted protein degradation offers an alternative therapeutic strategy that can overcome some of the limitations of traditional inhibition.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the key cellular pathways and experimental workflows.
Core Concepts and Mechanism of Action
SNIPERs represent a class of proteolysis-targeting chimeras (PROTACs) that specifically recruit IAP E3 ubiquitin ligases. The general mechanism of action for this compound involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ligase (such as cIAP1 or XIAP). This proximity, induced by the bifunctional nature of the SNIPER molecule, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
This targeted degradation approach offers several advantages over simple inhibition, including the potential for event-driven pharmacology and the ability to eliminate both the enzymatic and non-enzymatic functions of the target protein.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds as reported in the literature. This data is essential for comparing the potency and efficacy of different SNIPER constructs.
| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 (µM) | Cell Line | Reference |
| This compound | Imatinib | MV-1 | PEG | Not explicitly reported | K562 | [1] |
| Sniper(abl)-049 | Imatinib | Bestatin | PEG | 100 | K562 | [2] |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | Not specified | 10 | Not specified | [3][4] |
| Sniper(abl)-019 | Dasatinib | MV-1 | Not specified | 0.3 | Not specified | [3] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | PEGx3 | 0.01 | K562 | [4][5] |
| Sniper(abl)-015 | GNF5 | MV-1 | Not specified | 5 | Not specified | [3] |
| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | Not specified | 0.3 | Not specified | [3] |
Note: While a specific DC50 value for this compound is not explicitly available in the reviewed literature, the provided data for related compounds illustrates the range of potencies that can be achieved by modifying the components of the SNIPER molecule. The selection of the ABL inhibitor, IAP ligand, and linker all significantly impact the degradation efficiency.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound induced BCR-ABL degradation.
Caption: Experimental workflow for assessing protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SNIPER compounds, adapted from the primary literature.
Cell Culture and Compound Treatment
-
Cell Line: K562 cells, a human chronic myeloid leukemia cell line that is positive for the BCR-ABL fusion protein, are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound and other test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions (e.g., 10 mM).
-
Treatment: For protein degradation experiments, K562 cells are seeded in appropriate culture plates and treated with the desired concentrations of this compound or control compounds for specified time periods (e.g., 6, 12, 24 hours). The final DMSO concentration in the culture medium should be kept constant across all treatments and typically below 0.5%.
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BCR-ABL, ABL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of BCR-ABL is normalized to the loading control to determine the extent of protein degradation.
Cell Viability Assay
-
Assay Principle: Cell viability can be assessed using various methods, such as the WST-8 assay, which measures the activity of cellular dehydrogenases.
-
Procedure: K562 cells are seeded in 96-well plates and treated with a range of concentrations of this compound or control compounds for a specified period (e.g., 48 or 72 hours).
-
Measurement: After the incubation period, a WST-8 reagent is added to each well, and the plate is incubated for an additional 1-4 hours. The absorbance at 450 nm is then measured using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound represents a promising targeted protein degradation agent for the treatment of CML. By leveraging the cellular ubiquitin-proteasome system, it offers a distinct mechanism of action compared to traditional kinase inhibitors. The data and protocols presented in this guide provide a framework for researchers and drug developers to understand, evaluate, and potentially advance this and similar molecules as next-generation therapeutics. Further optimization of the ABL inhibitor, IAP ligand, and linker components may lead to even more potent and selective BCR-ABL degraders with improved clinical potential.
References
The Crucial Role of IAP Ligands in SNIPER Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a promising class of targeted protein degraders that leverage the cellular ubiquitin-proteasome system to eliminate proteins of interest. At the heart of this technology lies the strategic recruitment of Inhibitor of Apoptosis Proteins (IAPs) as E3 ubiquitin ligases. This guide provides a comprehensive technical overview of the pivotal role of IAP ligands in the design and function of SNIPER compounds, detailing their mechanism of action, impact on degradation efficiency, and the experimental methodologies used for their evaluation.
Introduction to SNIPER Technology
SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (Protein of Interest, POI), a ligand that recruits an IAP E3 ligase, and a linker connecting these two moieties. By bringing the IAP in close proximity to the POI, the SNIPER facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell.[1] Unlike other proteolysis-targeting chimeras (PROTACs) that primarily recruit E3 ligases like VHL or Cereblon, SNIPERs specifically hijack IAPs, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[1]
A unique feature of SNIPERs is their ability to induce the simultaneous degradation of both the target protein and the IAP itself.[2] This dual action can be particularly advantageous in oncology, as many cancer cells overexpress IAPs to evade apoptosis.
The Role and Diversity of IAP Ligands
The IAP ligand is a critical determinant of a SNIPER's efficacy. Its primary function is to bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby recruiting them to the POI. The choice and affinity of the IAP ligand directly influence the formation and stability of the ternary complex (POI-SNIPER-IAP), which is a prerequisite for efficient ubiquitination and subsequent degradation.
Several classes of IAP ligands have been incorporated into SNIPERs, with varying affinities and specificities for different IAP family members. The evolution of IAP ligands from lower-affinity compounds to high-affinity antagonists has significantly enhanced the potency of SNIPERs.
Common IAP Ligands in SNIPERs
-
Bestatin and its Derivatives (e.g., Methylbestatin - MeBS): These were among the first IAP ligands used in the development of SNIPERs. They exhibit modest binding affinity for cIAP1. While foundational, SNIPERs utilizing bestatin-based ligands generally require higher concentrations (micromolar range) to achieve significant protein degradation.[1]
-
MV1: This IAP antagonist demonstrates improved binding affinity over bestatin. Consequently, SNIPERs incorporating MV1 show enhanced degradation activity for their target proteins.
-
LCL161 and its Derivatives: LCL161 is a potent, second-generation IAP antagonist that binds with high affinity to both cIAP1 and XIAP. SNIPERs employing LCL161 derivatives are highly efficient, often inducing target protein degradation at nanomolar concentrations.
Quantitative Analysis of IAP Ligand Performance in SNIPERs
The efficacy of different IAP ligands in SNIPERs can be quantitatively assessed by comparing their binding affinities to IAPs and the degradation performance (DC50 and Dmax) of the resulting SNIPER compounds.
Binding Affinities of IAP Ligands
The binding affinity of the IAP ligand to its target IAP is a key parameter for designing potent SNIPERs. Higher affinity generally leads to more stable ternary complex formation and more efficient degradation.
| IAP Ligand/Mimetic | Target IAP | Binding Affinity (K_i / K_d) |
| SM-406 (AT-406) | cIAP1 | 1.9 nM (K_i) |
| XIAP | 66.4 nM (K_i) | |
| LCL161 | cIAP1 | 35 nM (IC50) |
| XIAP | <1 µM (IC50) | |
| Birinapant (TL32711) | cIAP1 | <1 nM (K_d) |
| XIAP | 45 nM (K_d) |
Data compiled from multiple sources for representative purposes.
Degradation Efficiency of SNIPERs
The degradation efficiency of a SNIPER is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes the performance of various SNIPERs with different IAP ligands.
| SNIPER Compound | Target Protein | IAP Ligand | DC50 |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 µM |
| SNIPER(ABL)-015 | BCR-ABL | MV1 | 5 µM |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | 5 µM |
| SNIPER(ABL)-019 | BCR-ABL | MV1 | 0.3 µM |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 0.3 µM |
| SNIPER(ER)-87 | ERα | LCL161 derivative | 0.097 µM (IC50) |
Data compiled from MedchemExpress and other sources.
Signaling Pathways and Mechanisms
The mechanism of action of SNIPERs involves a series of orchestrated molecular events that culminate in the degradation of the target protein.
References
An In-depth Technical Guide to SNIPER Technology for BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) technology, with a specific focus on its application in targeting the oncogenic BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). We will delve into the core mechanism, present key quantitative data from preclinical studies, outline detailed experimental protocols, and visualize the critical pathways and workflows involved.
Introduction: The Challenge of BCR-ABL and the Advent of Protein Degraders
Chronic Myeloid Leukemia is driven by the constitutively active tyrosine kinase, BCR-ABL, a product of the Philadelphia chromosome translocation.[1] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have transformed CML into a manageable condition, challenges such as drug resistance and the inability to eradicate leukemic stem cells persist, often necessitating lifelong therapy.[2][3]
Targeted protein degradation has emerged as a powerful therapeutic modality that offers an alternative to simple inhibition. Instead of merely blocking a protein's active site, degraders eliminate the entire protein scaffold. SNIPERs are a class of these molecules, akin to Proteolysis Targeting Chimeras (PROTACs), that are specifically designed to hijack Inhibitor of Apoptosis Proteins (IAPs) as E3 ubiquitin ligases to induce the degradation of a protein of interest.[4] This approach holds the potential to overcome resistance mechanisms associated with kinase domain mutations and to address non-enzymatic functions of the target protein.
The Core Mechanism of SNIPER Technology
SNIPERs are heterobifunctional molecules composed of three key components:
-
A ligand that binds to the target Protein of Interest (POI), in this case, BCR-ABL.
-
A ligand that recruits an IAP E3 ubiquitin ligase, such as cellular IAP1 (cIAP1) or X-linked IAP (XIAP).[5][6]
-
A linker that connects the two ligands.
The SNIPER molecule acts as a molecular bridge, inducing proximity between BCR-ABL and the IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the cell's proteasome machinery. This process effectively erases the oncoprotein from the cell.[5][7]
Quantitative Data on Preclinical SNIPER(ABL) Compounds
Several SNIPER molecules targeting BCR-ABL have been developed by conjugating different ABL kinase inhibitors with various IAP ligands. Their efficacy in degrading BCR-ABL and inhibiting CML cell growth has been demonstrated in preclinical studies.[4]
| SNIPER Compound | BCR-ABL Ligand | IAP Ligand | Key Quantitative Data | Cell Line | Key Findings |
| SNIPER-3 | Imatinib derivative | Bestatin | Induces degradation at 30 µM after 8h.[8] | K562 | Early-generation compound demonstrating feasibility.[8] |
| SNIPER-4 | Imatinib derivative | Bestatin | Induces degradation at 30 µM after 24h.[8] | K562 | Linker length affects degradation kinetics. |
| SNIPER-5 | Not specified | Not specified | Max. knockdown at 100 nM after 24h. | K562 | Recruits both cIAP1 and XIAP for degradation. |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | DC50 of 0.3 µM.[] | Not specified | Demonstrates potent degradation with a different IAP ligand. |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | Effective reduction at ≥10 nM; max. activity at ~100 nM (24h).[10] | K562 | Identified as a highly potent degrader; inhibits downstream signaling.[6][10] |
| SNIPER-6 / (ABL)-062 | Allosteric Ligand | Not specified | Degradation starts at 30 nM; max. activity at 100-300 nM.[1][7][8] | Not specified | First example of a potent degrader binding to an allosteric site.[1] |
BCR-ABL Signaling and SNIPER Intervention
BCR-ABL is a constitutively active kinase that drives CML cell proliferation and survival through multiple downstream signaling pathways. Key substrates include STAT5 and CrkL.[6] SNIPER(ABL) compounds, by degrading the entire BCR-ABL protein, effectively shut down all downstream oncogenic signaling. For instance, treatment of K562 cells with SNIPER(ABL)-39 leads to a reduction in phosphorylated BCR-ABL, STAT5, and CrkL.[6]
Key Experimental Protocols
The evaluation of novel SNIPER(ABL) compounds involves a series of standardized in vitro assays to confirm their mechanism of action and efficacy.
-
Objective: To quantify the reduction of BCR-ABL protein levels following treatment.
-
Methodology:
-
Cell Culture: Culture K562 (human CML) cells in appropriate media.
-
Treatment: Seed cells and treat with a range of concentrations of the SNIPER(ABL) compound (e.g., 1 nM to 30 µM) for various time points (e.g., 6, 8, 24 hours). Include vehicle (DMSO) and relevant controls (e.g., BCR-ABL inhibitor alone, IAP ligand alone).
-
Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BCR-ABL, p-BCR-ABL, p-STAT5, p-CrkL, and a loading control (e.g., β-actin or GAPDH).[6]
-
Detection: Use a corresponding HRP-conjugated secondary antibody and detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Objective: To verify that protein loss is mediated by the UPS.
-
Methodology:
-
Pre-treatment: Incubate K562 cells with a UPS inhibitor, such as the ubiquitin-activating enzyme inhibitor MLN7243 or the proteasome inhibitor MG132, for 1-2 hours.[6]
-
Co-treatment: Add the SNIPER(ABL) compound at an effective concentration (e.g., 100 nM) and incubate for the desired duration.
-
Analysis: Perform Western blotting for BCR-ABL as described in Protocol 5.1. Abrogation of SNIPER-induced degradation in the presence of the inhibitor confirms UPS dependency.[6]
-
-
Objective: To determine which IAP E3 ligases (cIAP1, XIAP) are responsible for mediating degradation.
-
Methodology:
-
Transduction: Stably transduce K562 cells with lentiviral particles carrying shRNA constructs targeting cIAP1, XIAP, or a non-targeting control.
-
Selection & Verification: Select for transduced cells (e.g., with puromycin) and confirm knockdown of the target IAP by Western blot.
-
Treatment: Treat the knockdown cell lines with the SNIPER(ABL) compound.
-
Analysis: Assess BCR-ABL degradation via Western blot. A significant suppression of degradation in an IAP-knockdown line indicates that the specific IAP is required for the SNIPER's activity.[6]
-
-
Objective: To ensure that the reduction in BCR-ABL protein is not due to transcriptional inhibition.
-
Methodology:
-
Treatment: Treat K562 cells with the SNIPER(ABL) compound.
-
RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., RNeasy).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for the BCR-ABL transcript and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: A lack of significant change in BCR-ABL mRNA levels confirms that the SNIPER acts post-translationally.[7][8]
-
Standard Workflow for SNIPER(ABL) Evaluation
The development and validation of a novel SNIPER(ABL) candidate follows a logical experimental progression from initial design to functional characterization.
Conclusion and Future Directions
SNIPER technology represents a promising strategy for targeting the BCR-ABL oncoprotein in CML. By inducing the complete degradation of BCR-ABL, these molecules can overcome TKI resistance, shut down oncogenic signaling, and inhibit cancer cell growth.[5] The development of compounds like SNIPER(ABL)-39, which shows high potency, and SNIPER-6, which utilizes an allosteric binding site, highlights the versatility and potential of this platform.[8][10]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules for in vivo applications, evaluating their efficacy against TKI-resistant BCR-ABL mutations, and exploring their potential to eradicate the CML stem cell population. As our understanding of targeted protein degradation deepens, SNIPERs may offer a transformative new therapeutic option for CML patients.
References
- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel approaches to therapy in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. SNIPER(ABL)-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of Sniper(abl)-050: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(abl)-050 is a novel small-molecule degrader belonging to the class of "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers" (SNIPERs). This technology offers a promising therapeutic strategy for cancers driven by the BCR-ABL fusion protein, such as Chronic Myeloid Leukemia (CML). This compound is a chimeric molecule that conjugates the ABL inhibitor Imatinib with the IAP ligand MV-1 via a chemical linker. This design hijacks the cellular ubiquitin-proteasome system to induce the targeted degradation of the BCR-ABL oncoprotein. This document provides a comprehensive technical guide on the discovery, mechanism of action, and development of this compound, intended for an audience with a background in drug discovery and cancer biology.
Introduction to SNIPER Technology
SNIPERs represent a class of targeted protein degraders that utilize the E3 ubiquitin ligase activity of Inhibitor of Apoptosis Proteins (IAPs) to induce the degradation of specific proteins of interest.[1][] These chimeric molecules are typically composed of three key components: a ligand that binds to the target protein, a ligand that recruits an IAP, and a linker that connects the two. By bringing the target protein and the IAP into close proximity, SNIPERs facilitate the ubiquitination of the target, marking it for degradation by the 26S proteasome. This approach offers a distinct advantage over traditional enzyme inhibition by eliminating the entire target protein, potentially overcoming resistance mechanisms associated with inhibitor binding site mutations.
The development of SNIPERs began with the design of molecules targeting cellular retinoic acid-binding protein II (CRABP-II).[] Since then, the technology has been expanded to target a range of proteins implicated in various diseases, including cancer.[] Notably, researchers have developed SNIPERs targeting the estrogen receptor (ER) for breast cancer and the androgen receptor (AR) for prostate cancer.[]
This compound: Design and Rationale
This compound was rationally designed to specifically target the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of CML. The design of this compound incorporates two key functional moieties:
-
Target-binding Ligand: Imatinib, a well-established ABL tyrosine kinase inhibitor, was selected as the BCR-ABL binding component.[1][3][4][5] Imatinib has a proven clinical track record and a well-characterized binding interaction with the ABL kinase domain.
-
IAP-recruiting Ligand: MV-1, a known IAP ligand, is utilized to engage the cellular E3 ubiquitin ligase machinery.[1][3][5]
-
Linker: A chemical linker connects Imatinib and MV-1, optimizing the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex between BCR-ABL and an IAP.[1][3][5]
The overarching strategy behind this design is to leverage the high affinity and specificity of Imatinib to bring the BCR-ABL protein into proximity with an IAP, thereby inducing its ubiquitination and subsequent degradation.
Mechanism of Action
The mechanism of action of this compound involves a series of orchestrated molecular events that ultimately lead to the selective degradation of the BCR-ABL oncoprotein.
Signaling Pathway of BCR-ABL Degradation
The proposed signaling pathway for this compound-mediated BCR-ABL degradation is as follows:
-
Ternary Complex Formation: this compound, being a bifunctional molecule, simultaneously binds to the BCR-ABL protein via its Imatinib moiety and to an IAP (such as cIAP1 or XIAP) through its MV-1 ligand. This results in the formation of a key ternary complex: BCR-ABL–this compound–IAP.
-
Ubiquitination: The recruitment of the IAP, which possesses E3 ubiquitin ligase activity, to the BCR-ABL protein initiates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BCR-ABL. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome. The proteasome unfolds and de-ubiquitinates the protein, threading the polypeptide chain into its catalytic core where it is cleaved into small peptides.
This catalytic cycle allows a single molecule of this compound to induce the degradation of multiple BCR-ABL protein molecules.
Preclinical Data Overview
While specific quantitative data for this compound is not extensively available in the public domain, the broader class of SNIPER(ABL) molecules has demonstrated potent degradation activity.
| Compound | ABL Inhibitor | IAP Ligand | DC50 |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 μM[1][5] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 μM[1][5] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 μM[1][5] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 μM[1][5] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 μM[1][5] |
| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 μM[1] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 μM[1][5] |
DC50: Half-maximal degradation concentration.
The data in the table above illustrates the modularity of the SNIPER platform, where different combinations of ABL inhibitors and IAP ligands can be utilized to modulate the degradation potency. The significantly lower DC50 value for SNIPER(ABL)-019, which utilizes the more potent ABL inhibitor Dasatinib, highlights the importance of the target-binding moiety's affinity in driving degradation efficiency.
Experimental Protocols
The following are generalized protocols for key experiments that would be essential in the evaluation of this compound.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in BCR-ABL protein levels following treatment with this compound.
-
Cell Culture and Treatment: CML cell lines (e.g., K562) are cultured to logarithmic growth phase. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the BCR-ABL protein levels are normalized to the loading control.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of CML cells.
-
Cell Seeding: CML cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Future Directions
The development of this compound and other SNIPER molecules represents a significant advancement in targeted cancer therapy. Future research in this area will likely focus on:
-
Pharmacokinetic and Pharmacodynamic Optimization: Modifying the linker and the ligands to improve the drug-like properties of SNIPERs, including their solubility, stability, and in vivo half-life.
-
Overcoming Resistance: Investigating the efficacy of SNIPERs in the context of imatinib-resistant CML, particularly in cases driven by mutations in the ABL kinase domain that do not affect the Imatinib binding site required for SNIPER engagement.
-
Expanding the Target Scope: Applying the SNIPER technology to other challenging cancer targets that have been difficult to drug with conventional inhibitors.
Conclusion
This compound exemplifies the potential of targeted protein degradation as a powerful therapeutic modality. By co-opting the cell's own protein disposal machinery, SNIPERs offer a novel approach to eliminating oncoproteins like BCR-ABL. While further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of this compound, the underlying technology holds great promise for the future of precision oncology.
References
In Vitro Efficacy and Mechanism of Action of Sniper(abl)-050: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro studies conducted on Sniper(abl)-050, a novel targeted protein degrader. This compound is a Specific and Non-genetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Eraser (SNIPER) designed to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Imatinib with MV-1, a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] This unique construction allows this compound to recruit IAPs, which are E3 ubiquitin ligases, to the BCR-ABL protein.[4][5] This proximity facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a distinct therapeutic strategy compared to traditional kinase inhibition.[4][5] This guide focuses on the in vitro characterization of this compound, providing researchers with the foundational data and methodologies to assess its potential.
Mechanism of Action
This compound operates through the SNIPER technology, a form of proteolysis-targeting chimeras (PROTACs). The Imatinib component of this compound binds to the ABL kinase domain of the BCR-ABL protein, while the MV-1 moiety recruits an IAP E3 ubiquitin ligase. This ternary complex formation (BCR-ABL : this compound : IAP) leads to the polyubiquitination of BCR-ABL. The ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This targeted degradation effectively reduces the total cellular levels of the oncoprotein, thereby inhibiting downstream signaling pathways crucial for CML cell proliferation and survival.
Quantitative Data Summary
The efficacy of this compound and related compounds in inducing the degradation of BCR-ABL is quantified by the DC50 value, which represents the concentration of the compound required to reduce the level of the target protein by 50%. While the specific DC50 for this compound is detailed in the primary literature, the following table presents a comparative summary of the degradation activity of various SNIPER(ABL) compounds to provide context.
| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 for BCR-ABL Reduction | Reference Cell Line |
| This compound | Imatinib | MV-1 | 10 μM | K562 |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 μM | K562 |
| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 μM | K562 |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM | K562 |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 μM | K562 |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 μM | K562, 8 |
| Sniper(abl)-049 | Imatinib | Bestatin | 100 μM | K562 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Cell Culture
-
Cell Line: K562, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL fusion protein.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] Cells are passaged to maintain a density of 1x10^5 to 1x10^6 cells/mL.
Western Blotting for BCR-ABL Degradation
This protocol is used to quantify the reduction of BCR-ABL protein levels following treatment with this compound.
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates at a density of 1x10^6 cells/well. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 μM) or a vehicle control (DMSO) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.[7] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[7] Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the normalized BCR-ABL protein level compared to the vehicle control.
Analysis of Downstream Signaling
To assess the functional consequence of BCR-ABL degradation, the phosphorylation status of key downstream effector proteins, STAT5 and CrkL, is examined by Western blot.[5][8][9]
-
Procedure: Follow the Western blotting protocol as described in section 4.2.
-
Primary Antibodies: Use primary antibodies specific for phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL). Total STAT5 and CrkL antibodies should also be used to assess the overall protein levels.
-
Analysis: A reduction in the ratio of p-STAT5/total STAT5 and p-CrkL/total CrkL upon treatment with this compound indicates successful inhibition of the BCR-ABL signaling pathway.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of K562 cells.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the this compound concentration.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of the BCR-ABL signaling pathway.
Caption: Mechanism of this compound and its effect on BCR-ABL signaling.
Experimental Workflow Diagram
The diagram below outlines the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
This compound represents a promising targeted protein degrader for BCR-ABL-positive malignancies. The in vitro data and methodologies presented in this guide demonstrate its ability to effectively induce the degradation of BCR-ABL, leading to the inhibition of downstream oncogenic signaling and a reduction in cancer cell viability. These findings provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for Chronic Myeloid Leukemia.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPER | TargetMol [targetmol.com]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phosphorylation levels of BCR-ABL, CrkL, AKT and STAT5 in imatinib-resistant chronic myeloid leukemia cells implicate alternative pathway usage as a survival strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Sniper(abl)-050: A Targeted Protein Degrader for Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the oncogenic BCR-ABL fusion protein. The constitutive kinase activity of BCR-ABL is the primary driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, challenges such as drug resistance and intolerance persist. A novel therapeutic strategy, targeted protein degradation, offers a promising alternative. This whitepaper details the preclinical rationale and methodology for Sniper(abl)-050, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), designed to specifically induce the degradation of the BCR-ABL oncoprotein.
Introduction: The SNIPER Platform
SNIPERs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is a member of the SNIPER(ABL) family of molecules. It is composed of the ABL kinase inhibitor Imatinib, which serves as the BCR-ABL targeting ligand, conjugated via a linker to MV-1, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ligase activity.[1][2][3][4] By bringing BCR-ABL into proximity with IAPs, this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of the oncoprotein, thereby eliminating the driver of CML.
Mechanism of Action
The mechanism of action for this compound involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ligase (such as cIAP1 or XIAP). This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The resulting polyubiquitinated oncoprotein is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mode of action distinguishes it from traditional occupancy-based inhibitors, offering the potential for more profound and sustained target suppression.
Figure 1. Mechanism of Action for this compound.
Quantitative Data
While this compound has been synthesized and is reported to induce the reduction of the BCR-ABL protein, specific quantitative data for its 50% degradation concentration (DC50) or its 50% inhibitory concentration (IC50) for cell growth are not available in the peer-reviewed literature.[5] The foundational study by Shibata et al. focused on other SNIPER(ABL) constructs that demonstrated higher potency.[6] For comparative context, the DC50 values for other Imatinib-based SNIPERs and the more potent Dasatinib-based SNIPER(ABL)-039 are presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C68H84N12O9 |
| Molecular Weight | 1213.47 g/mol |
| Targeting Ligand | Imatinib |
| E3 Ligase Ligand | MV-1 (IAP Ligand) |
| Solubility | Soluble in DMSO |
Data sourced from Xcess Biosciences.[5]
Table 2: Comparative Degradation Activity of SNIPER(ABL) Compounds in K562 Cells
| Compound Name | ABL Inhibitor | IAP Ligand | DC50 (BCR-ABL Reduction) |
|---|---|---|---|
| This compound | Imatinib | MV-1 | Not Reported |
| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 µM[2][4] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM[2][7] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM[3] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM[6] |
DC50 values represent the concentration required to reduce BCR-ABL protein by 50%.[8]
Signaling Pathways
BCR-ABL is a constitutively active tyrosine kinase that activates a multitude of downstream signaling pathways, leading to increased cell proliferation and survival, and inhibition of apoptosis. Key pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. By inducing the degradation of BCR-ABL, this compound is hypothesized to inhibit these downstream oncogenic signals.
Figure 2. BCR-ABL Downstream Signaling Pathways.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the evaluation of SNIPER(ABL) compounds, based on the work by Shibata et al.
5.1 Cell Culture
-
Cell Line: K562 (human CML cell line, BCR-ABL positive).
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
5.2 Western Blotting for BCR-ABL Degradation
-
Cell Seeding and Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL in 6-well plates. After 24 hours, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
5.3 Cell Viability Assay (WST-1 or MTT)
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Assay: Add WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Figure 3. General Experimental Workflow.
Clinical Status
As a preclinical candidate, this compound is not currently in any registered clinical trials. The development of SNIPER(ABL) molecules is still in the early stages of research.
Conclusion and Future Directions
This compound represents a rational design of a targeted protein degrader for the treatment of CML. By leveraging the SNIPER technology to eliminate the oncogenic driver BCR-ABL, this approach offers a potential new therapeutic modality that is distinct from kinase inhibition. While this compound itself may not be the lead candidate due to a likely lower potency compared to other SNIPER(ABL) constructs, it serves as an important proof-of-concept for the use of Imatinib as a targeting ligand in a degrader context. Future research will likely focus on optimizing the linker and the IAP ligand to enhance the degradation efficiency and pharmacokinetic properties of Imatinib-based SNIPERs, with the ultimate goal of developing a clinically viable protein degrader therapy for CML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sniper(abl)-050 in CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, challenges such as drug resistance remain.
A novel therapeutic strategy to overcome these limitations is the targeted degradation of the BCR-ABL oncoprotein. "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs) are heterobifunctional molecules designed to induce the ubiquitination and subsequent proteasomal degradation of target proteins. Sniper(abl)-050 is an experimental SNIPER that conjugates the ABL inhibitor imatinib with the IAP ligand MV-1, thereby targeting the BCR-ABL protein for degradation.[1] This document provides a detailed overview of the experimental protocols for the evaluation of this compound and similar SNIPER(ABL) compounds in CML cell lines.
Mechanism of Action
SNIPER(ABL) molecules function by hijacking the cell's natural protein disposal system. The ABL inhibitor portion of the molecule binds to the BCR-ABL protein, while the IAP ligand moiety recruits an E3 ubiquitin ligase, such as cIAP1 or XIAP.[2] This proximity induces the E3 ligase to ubiquitinate BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, such as the STAT5 and CrkL pathways, ultimately suppressing the growth of BCR-ABL-positive CML cells.[2]
References
Application Notes and Protocols for Sniper(abl)-050 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-050 is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] This heterobifunctional molecule consists of an Imatinib moiety that binds to the ABL kinase domain of BCR-ABL, a linker, and an MV-1 ligand that recruits Inhibitor of Apoptosis Proteins (IAPs), which are E3 ubiquitin ligases.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL oncoprotein. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the human CML cell line K562 as a model system.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system. The Imatinib component of this compound binds to the BCR-ABL protein, while the MV-1 component simultaneously recruits an IAP E3 ligase (such as cIAP1 or XIAP). This ternary complex formation facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. Polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels and inhibition of downstream signaling pathways that promote cancer cell proliferation and survival.
Quantitative Data Summary
| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 | IC50 | Cell Line | Reference |
| SNIPER(ABL)-049 | Imatinib | Bestatin | PEG | 100 µM | Not Reported | K562 | [2] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | Not Specified | 10 µM | Not Reported | Not Specified | [1] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | PEG | 10 nM | 0.54 nM (ABL), 10 nM (cIAP1), 12 nM (cIAP2), 50 nM (XIAP) | K562 | [2][3] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | Not Specified | 0.3 µM | Not Reported | Not Specified | [3] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | Not Specified | 0.3 µM | Not Reported | Not Specified | [1] |
Experimental Protocols
Cell Culture and Maintenance of K562 Cells
The human chronic myeloid leukemia cell line K562 is a suitable model for studying the effects of this compound as it expresses the BCR-ABL fusion protein.
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of K562 cells rapidly in a 37°C water bath. Transfer the cells to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Maintenance: Culture K562 cells in suspension in T-75 flasks at a density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Passaging: Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue staining. When the cell density approaches 1 x 10^6 cells/mL, subculture the cells by diluting the cell suspension to a seeding density of 1-2 x 10^5 cells/mL with fresh complete growth medium.
Western Blot Analysis of BCR-ABL Degradation
This protocol is designed to assess the dose- and time-dependent degradation of BCR-ABL protein following treatment with this compound.
Materials:
-
K562 cells
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BCR (or anti-ABL) and anti-GAPDH (or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete growth medium. Allow cells to acclimate for 24 hours. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, collect the cells by centrifugation (200 x g for 5 minutes). Wash the cell pellet once with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
K562 cells
-
This compound
-
96-well cell culture plates (clear bottom)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat K562 cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No BCR-ABL degradation observed in Western Blot | Insufficient concentration of this compound. | Increase the concentration range and/or incubation time. |
| Poor antibody quality. | Use a validated antibody for BCR-ABL. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage). | |
| High background in Western Blot | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies. | |
| Inconsistent results in cell viability assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. | |
| High percentage of necrotic cells in apoptosis assay | Compound is cytotoxic at the tested concentration. | Perform a dose-response and time-course experiment to find the optimal conditions for observing apoptosis. |
| Cells were handled too roughly. | Handle cells gently during harvesting and washing steps. |
Conclusion
This compound is a potent tool for the targeted degradation of the BCR-ABL oncoprotein in cell-based assays. The provided protocols for K562 cell culture, western blotting, cell viability, and apoptosis assays offer a comprehensive framework for investigating the cellular effects of this compound. Researchers should optimize the experimental conditions, particularly the concentration and treatment duration of this compound, to achieve robust and reproducible results. The data from these experiments will be crucial for advancing our understanding of targeted protein degradation and its therapeutic potential in CML.
References
Determining the Optimal Concentration of Sniper(abl)-050 for In Vitro Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sniper(abl)-050 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[1][2][3] This molecule is a heterobifunctional compound that conjugates the ABL kinase inhibitor Imatinib with the IAP ligand MV-1.[1][2] This dual-binding capability allows this compound to recruit an E3 ubiquitin ligase to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] The degradation of BCR-ABL inhibits downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for the proliferation and survival of cancer cells, particularly in the context of Chronic Myeloid Leukemia (CML).[4][5][6] This application note provides a comprehensive set of protocols to determine the optimal concentration of this compound for in vitro experiments by assessing its impact on cell viability, target protein degradation, and downstream signaling.
Mechanism of Action
This compound functions by inducing the degradation of the BCR-ABL oncoprotein. This process is initiated by the formation of a ternary complex between this compound, the BCR-ABL protein, and an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase.[2][3] This proximity facilitates the transfer of ubiquitin to BCR-ABL, marking it for destruction by the cellular proteasome. The elimination of BCR-ABL protein abrogates its downstream signaling, leading to cell growth inhibition and apoptosis in BCR-ABL-positive cancer cells.[7][8]
Caption: Mechanism of this compound-induced BCR-ABL degradation.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[6][9] It activates a number of downstream signaling pathways that promote cell proliferation and survival.[4][10] Key among these are the RAS/MAPK and PI3K/AKT pathways.[5][10] BCR-ABL also directly phosphorylates several substrate proteins, including CRKL, and the phosphorylation of CRKL at tyrosine 207 is a well-established biomarker of BCR-ABL kinase activity.[7][11] By degrading BCR-ABL, this compound is expected to inhibit these downstream signaling events.[8]
Caption: Simplified BCR-ABL downstream signaling pathway.
Experimental Workflow for Determining Optimal Concentration
The following workflow is recommended to determine the optimal concentration of this compound for in vitro studies. This multi-faceted approach ensures a thorough characterization of the compound's activity.
Caption: Workflow for optimal concentration determination.
Protocols
Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
MTS or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours (or a desired time point).
-
Add 20 µL of MTS or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
| Parameter | Description |
| Cell Line | K562 (Human Chronic Myeloid Leukemia) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Drug Concentration Range | 0.1 nM - 10 µM (Logarithmic dilutions) |
| Incubation Time | 72 hours |
| Readout | Absorbance (MTS/CCK-8) |
| Endpoint | IC50 (Half-maximal inhibitory concentration) |
Western Blot for BCR-ABL Degradation
This protocol is to determine the concentration at which this compound induces 50% degradation of the target protein (DC50) and the maximum degradation level (Dmax).[12]
Materials:
-
K562 cells
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed K562 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., guided by the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.[14]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCR-ABL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify band intensities to determine the percentage of BCR-ABL degradation relative to the loading control. Plot a dose-response curve to calculate the DC50 and Dmax.[16]
| Parameter | Description |
| Cell Line | K562 |
| Treatment Time | 6, 12, or 24 hours |
| Primary Antibodies | Anti-BCR-ABL, Anti-GAPDH |
| Readout | Chemiluminescence |
| Endpoints | DC50 (Half-maximal degradation concentration), Dmax (Maximum degradation) |
Western Blot for Downstream Signaling
This experiment assesses the functional consequence of BCR-ABL degradation by measuring the phosphorylation of a key downstream substrate, CRKL.[7][8]
Materials:
-
Same as for the BCR-ABL degradation Western blot.
-
Primary antibodies: anti-phospho-CRKL (Tyr207), anti-total-CRKL.
Procedure:
-
Follow the same procedure as the Western blot for BCR-ABL degradation (steps 1-8).
-
Incubate the membrane with the primary anti-phospho-CRKL (Tyr207) antibody overnight at 4°C.
-
Wash, incubate with secondary antibody, and visualize the bands.
-
Strip the membrane and re-probe with an anti-total-CRKL antibody to confirm equal protein loading.
-
Quantify the ratio of phospho-CRKL to total CRKL to assess the inhibition of BCR-ABL kinase activity.
| Parameter | Description |
| Cell Line | K562 |
| Treatment Time | 6, 12, or 24 hours |
| Primary Antibodies | Anti-phospho-CRKL (Tyr207), Anti-total-CRKL |
| Readout | Chemiluminescence |
| Endpoint | Inhibition of CRKL phosphorylation |
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in tables for clear comparison. The optimal concentration of this compound for further experiments will be the lowest concentration that achieves maximal or near-maximal BCR-ABL degradation (Dmax) and significant inhibition of downstream signaling (p-CRKL reduction), while also demonstrating a potent effect on cell viability (close to the IC50).
Table 1: Summary of this compound In Vitro Activity
| Assay | Endpoint | Result (Hypothetical) |
| Cell Viability | IC50 | 50 nM |
| BCR-ABL Degradation | DC50 | 25 nM |
| BCR-ABL Degradation | Dmax | >90% at 100 nM |
| Downstream Signaling | p-CRKL Inhibition | Significant at ≥ 50 nM |
Based on these hypothetical results, a concentration range of 50-100 nM would be considered optimal for subsequent in vitro studies, as it effectively degrades the target, inhibits its function, and impacts cell viability.
References
- 1. xcessbio.com [xcessbio.com]
- 2. SNIPER_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Tyrosine 207 in CRKL is the BCR/ABL phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
Sniper(abl)-050: Application Notes and Protocols for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-050 is a Specific and Non-genetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][2] This chimeric molecule conjugates the ABL kinase inhibitor Imatinib to the IAP ligand MV-1.[3] This unique structure facilitates the recruitment of the E3 ubiquitin ligase IAP to BCR-ABL, leading to its ubiquitination and subsequent degradation by the proteasome.[4][] These application notes provide detailed protocols for the preparation and use of this compound in DMSO, along with an overview of the targeted signaling pathway.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 1213.47 g/mol | [3] |
| Molecular Formula | C68H84N12O9 | [3] |
| Solubility | Soluble in DMSO | [3] |
| Mechanism of Action | BCR-ABL Protein Degradation via IAP Recruitment | [4][] |
Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[6][7] this compound is designed to eliminate the BCR-ABL protein, thereby inhibiting these downstream signals.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability of Sniper(abl)-050 in Cell Culture Medium
For Research Use Only.
Introduction
Sniper(abl)-050 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of small-molecule degraders designed to induce proteasomal degradation of target proteins.[1] Specifically, this compound conjugates the ABL inhibitor Imatinib to an Inhibitor of Apoptosis Protein (IAP) ligand, MV-1, via a linker.[1][2] This bifunctional molecule recruits IAPs to the oncoprotein BCR-ABL, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Understanding the stability of this compound in the experimental cell culture environment is critical for the accurate interpretation of its biological activity and the design of effective in vitro studies.[5] Compound degradation can lead to a decreased effective concentration over time, potentially resulting in an underestimation of its potency.[5]
This application note provides a detailed protocol for assessing the long-term stability of this compound in commonly used cell culture media. The protocol is based on established methods for evaluating small molecule stability and employs High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for quantification.[5][6]
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound in inducing the degradation of the BCR-ABL protein.
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Quantitative Data Summary
Disclaimer: The following data is illustrative and intended to exemplify the presentation of stability results. Actual stability may vary based on specific experimental conditions.
Table 1: Stability of this compound (10 µM) in RPMI-1640 Medium at 37°C, 5% CO₂
| Time (hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 8 | 92.3 | 95.8 |
| 24 | 75.1 | 88.2 |
| 48 | 55.9 | 79.5 |
| 72 | 38.7 | 68.4 |
Table 2: Stability of this compound (10 µM) in DMEM at 37°C, 5% CO₂
| Time (hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 99.2 | 99.5 |
| 8 | 94.1 | 96.7 |
| 24 | 80.3 | 90.1 |
| 48 | 62.5 | 82.3 |
| 72 | 45.6 | 73.1 |
Experimental Protocol: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.[6]
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724), HPLC grade, containing an appropriate internal standard
-
Sterile, low-protein-binding microcentrifuge tubes or 24-well plates
-
Calibrated pipettes and sterile, low-protein-binding tips
-
Humidified incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution.
-
Prepare the desired cell culture medium (e.g., RPMI-1640) with and without 10% FBS. Pre-warm the media to 37°C.
-
Prepare a 10 µM working solution of this compound by diluting the stock solution into the pre-warmed media. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and consistent across all samples.
-
-
Incubation:
-
Aliquot 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well plate for each condition (with and without FBS).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution to the plate.
-
-
Sample Processing:
-
To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile containing a suitable internal standard. This step precipitates proteins and extracts the compound.[6]
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the concentration of this compound in the processed samples using a validated HPLC-MS method.
-
The analytical method should be validated for linearity, precision, and accuracy.[6]
-
-
Data Analysis:
-
Determine the peak area of this compound and the internal standard at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0 using the following formula:
-
% Remaining = [(Peak Area of this compound at T=x) / (Peak Area of this compound at T=0)] * 100
-
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Rapid Degradation | - Inherent instability in aqueous solution at 37°C.[6] - Reaction with media components (e.g., amino acids).[6] - Unstable pH of the medium.[6] | - Assess stability in a simpler buffer like PBS. - Test in different media formulations. - Monitor and ensure stable pH throughout the experiment. |
| High Variability | - Inconsistent sample handling or timing. - Incomplete solubilization. - Issues with the analytical method.[6] | - Ensure precise and consistent sample collection and processing times. - Confirm complete dissolution of the stock solution. - Validate the analytical method for reproducibility.[6] |
| Low Recovery at T=0 | - Non-specific binding to plasticware. - Inefficient extraction. | - Use low-protein-binding plates and tips. - Include a control without cells to assess binding to plastic. - Optimize the protein precipitation and extraction procedure. |
Conclusion
The stability of this compound in cell culture medium is a critical parameter that can significantly influence the outcome and interpretation of in vitro experiments. The provided protocol offers a robust framework for researchers to evaluate the stability of this compound under their specific experimental conditions. By understanding the stability profile, researchers can better design experiments, such as determining appropriate compound replenishment schedules, to ensure that the effective concentration of this compound remains within the desired range throughout the duration of the assay. This will ultimately lead to more reliable and reproducible data on the biological activity of this potent BCR-ABL protein degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Delivery of Sniper(abl)-050 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-050 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of targeted protein degraders. It is a chimeric molecule designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myelogenous Leukemia (CML). This compound is composed of the ABL kinase inhibitor Imatinib linked to the IAP ligand MV-1. This design allows for the recruitment of the E3 ubiquitin ligase IAP, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL. These application notes provide detailed protocols for the in vivo delivery of this compound in mouse models to assess its therapeutic efficacy.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade the BCR-ABL protein. The Imatinib moiety of this compound binds to the ABL kinase domain of the BCR-ABL protein, while the MV-1 moiety recruits an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL inhibits downstream signaling pathways, such as the STAT5 and CrkL pathways, which are crucial for the proliferation of CML cells[1].
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not yet extensively published, the following table summarizes the in vitro activity of various SNIPER(ABL) compounds and provides a template for presenting in vivo data. The data is derived from studies on different SNIPER(ABL) constructs.
| Compound ID | ABL Ligand | IAP Ligand | Linker | DC50 (BCR-ABL degradation in K562 cells) | Reference |
| This compound | Imatinib | MV-1 | PEG | Not specified | |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEGx3 | 10 nM | [2] |
| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | 100 µM | [2] |
This table should be populated with in vivo data as it becomes available, including parameters such as tumor growth inhibition (TGI), dosage, and administration schedule.
Experimental Protocols
The following protocols are based on established methods for evaluating anti-leukemia agents in mouse xenograft models and are adapted for the assessment of this compound.
Establishment of a K562 Xenograft Mouse Model
This protocol describes the subcutaneous implantation of the human CML cell line K562 into immunocompromised mice.
Materials:
-
K562 human chronic myelogenous leukemia cell line
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Immunocompromised mice (e.g., NOD/SCID or Nu/Nu, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Syringes (1 mL) and needles (27G)
-
Cell counter
Procedure:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and perform a cell count to determine viability.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10^7 K562 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Delivery of this compound
This protocol is adapted from in vivo studies of other SNIPER compounds, such as SNIPER(ER)-87.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile syringes (1 mL) and needles (26G)
-
Tumor-bearing mice from Protocol 1
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For each injection, dilute the DMSO stock solution with corn oil to the final desired concentration. A common final DMSO concentration for in vivo studies is 5-10%. Ensure the solution is clear and well-mixed before administration.
Administration Protocol:
-
Based on analogous studies with other SNIPER compounds, a starting dose of 30 mg/kg can be used.
-
Administer the formulated this compound via intraperitoneal (i.p.) injection.
-
Treat the mice daily or on an optimized schedule for a predetermined period (e.g., 14-21 days).
-
The vehicle control group should receive an equivalent volume of the DMSO/corn oil mixture.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
Assessment of In Vivo Efficacy
Tumor Growth Inhibition (TGI):
-
At the end of the study, calculate the TGI for the this compound treated group compared to the vehicle control group.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Pharmacodynamic Analysis (Western Blot):
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Prepare tumor lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Homogenize the tumor tissue on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform SDS-PAGE and western blotting using primary antibodies against BCR-ABL, p-CrkL, and a loading control (e.g., GAPDH or β-actin).
-
Quantify the protein band intensities to determine the extent of BCR-ABL degradation in the tumors of treated mice compared to controls.
Experimental Workflow Visualization
Conclusion
These protocols provide a comprehensive framework for the in vivo evaluation of this compound in a CML xenograft mouse model. Adherence to these detailed methodologies will enable researchers to robustly assess the therapeutic potential of this targeted protein degrader. It is recommended to perform pilot studies to determine the optimal dose and administration schedule for this compound in the specific mouse model being used.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Sniper(abl)-050 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Sniper(abl)-050 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a specific and non-genetic inhibitor of apoptosis protein [IAP]-dependent protein eraser (SNIPER) that functions as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the BCR-ABL fusion protein, an oncogenic driver in chronic myeloid leukemia (CML). This compound is composed of the ABL inhibitor Imatinib and the IAP ligand MV-1, joined by a linker. The primary recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is the cause?
Precipitation upon dilution into aqueous buffers is a common issue for many PROTACs, including this compound. This is due to their characteristically high molecular weight and lipophilicity, which leads to poor aqueous solubility. The significant change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous medium can cause the compound to crash out of solution.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
The tolerance to DMSO varies between cell lines. However, as a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% DMSO: May be cytotoxic to some cells and can induce off-target effects. It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q4: Can heating or sonication be used to improve the solubility of this compound?
Yes, gentle heating and sonication can aid in the dissolution of this compound. After preparing the stock solution in DMSO, you can warm the vial to 37°C for 5-10 minutes. Subsequently, placing the vial in an ultrasonic bath for 5-15 minutes can also help to break up any aggregates and facilitate dissolution. Always visually inspect the solution for any remaining precipitate before proceeding with dilutions.
Troubleshooting Guide: Insolubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve insolubility issues with this compound in your experiments.
Initial Observation: Precipitate Formation in Aqueous Buffer
If you observe cloudiness, particulate matter, or a visible pellet after centrifuging your diluted this compound solution, follow these troubleshooting steps.
dot
Caption: A logical workflow for troubleshooting this compound insolubility.
Experimental Protocols
Protocol 1: Standard Solubilization of this compound
This protocol describes the standard method for preparing a working solution of this compound.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve solid this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Ensure complete dissolution. If necessary, use gentle warming (37°C) and sonication.
-
-
Serial Dilutions:
-
Perform serial dilutions of the DMSO stock solution in 100% DMSO to create a range of concentrations for your experiment.
-
-
Dilution into Aqueous Buffer:
-
For cell-based assays, add a small volume of the DMSO stock (or diluted stock) to your pre-warmed cell culture medium. The final DMSO concentration should ideally be below 0.5%.
-
For biochemical assays, add the DMSO stock to your aqueous buffer.
-
Add the stock solution dropwise while gently vortexing the buffer to facilitate mixing and minimize precipitation.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, proceed to the advanced solubilization protocol.
-
Protocol 2: Advanced Solubilization using a Co-solvent System
This protocol is recommended for experiments requiring higher concentrations of this compound or when standard solubilization fails. This formulation is based on recommendations for the MV-1 component of this compound.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve solid this compound in 100% DMSO to create a 10-20 mM stock solution.
-
-
Co-solvent Formulation (for a 1 mL final working solution):
-
In a microcentrifuge tube, mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Ensure thorough mixing by vortexing.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex until the solution is homogeneous.
-
Slowly add 450 µL of your aqueous buffer (e.g., saline or PBS) to the mixture while continuously vortexing to achieve a final volume of 1 mL.
-
-
Final Dilution:
-
This formulation results in a solution containing 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Further cautious dilutions into the final assay medium can be performed.
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for consideration when preparing this compound solutions.
| Solvent | Recommended Use | Final Concentration in Assay |
| DMSO | Primary solvent for stock solutions | < 0.5% (cell-based assays) |
| PEG300 | Co-solvent to improve solubility | As required, often in combination with other solvents |
| Tween-80 | Surfactant to prevent aggregation | As required, often in combination with other solvents |
| Formulation Component | Example Concentration for In Vivo Formulation |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Signaling Pathway and Experimental Workflow Diagrams
BCR-ABL Signaling Pathway
This compound targets the BCR-ABL protein for degradation, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival in CML.
dot
Caption: Mechanism of this compound-induced BCR-ABL degradation.
General Experimental Workflow for Cell-Based Assays
This diagram outlines the key steps for utilizing this compound in a typical cell-based experiment.
dot
Caption: A general workflow for experiments using this compound.
References
How to minimize the "hook effect" with Sniper(abl)-050
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Sniper(abl)-050. The following information will help you minimize the "hook effect" and effectively use this molecule in your experiments.
Understanding the "Hook Effect"
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs and SNIPERs where an increase in the compound's concentration beyond an optimal point leads to a decrease in its efficacy, such as reduced protein degradation.[1] This results in a bell-shaped dose-response curve.[1]
This paradoxical effect occurs because at excessively high concentrations, this compound is more likely to form non-productive binary complexes with either the BCR-ABL protein or the IAP E3 ligase, rather than the productive ternary complex essential for ubiquitination and subsequent degradation of the BCR-ABL protein.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) molecule. It is composed of an ABL kinase inhibitor (Imatinib) chemically linked to an IAP ligand (MV-1), which induces the degradation of the BCR-ABL protein.[2][3]
Q2: How does this compound induce BCR-ABL degradation?
A2: this compound acts as a molecular bridge, bringing the BCR-ABL protein and an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Protein (IAP), into close proximity.[4] This proximity facilitates the transfer of ubiquitin to the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL subsequently inhibits downstream signaling pathways, such as STAT5 and CrkL, which are crucial for the proliferation of chronic myelogenous leukemia (CML) cells.[5]
Q3: What is the "hook effect" and why does it happen with this compound?
A3: The "hook effect" is a reduction in BCR-ABL degradation at high concentrations of this compound.[6] It is caused by the formation of unproductive binary complexes (this compound-BCR-ABL or this compound-IAP) which predominate at high concentrations and prevent the formation of the productive ternary complex (BCR-ABL-Sniper(abl)-050-IAP) required for degradation.[1]
Troubleshooting Guide: Minimizing the "Hook Effect"
Problem: Decreased BCR-ABL degradation observed at high concentrations of this compound.
A bell-shaped curve is observed in your dose-response experiment, indicating a potential "hook effect".
Solution 1: Optimize this compound Concentration
The most direct way to mitigate the hook effect is to perform a detailed dose-response experiment to identify the optimal concentration range for effective BCR-ABL degradation.
Experimental Protocol: Dose-Response Analysis by Western Blot
This protocol will help you determine the optimal concentration of this compound for maximal BCR-ABL degradation.
-
Cell Seeding: Plate a relevant cell line (e.g., K562, which expresses BCR-ABL) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a wide range of this compound concentrations. A suggested range to start with is 0.1 nM to 10 µM to ensure you capture the full dose-response, including the hook effect.
-
Cell Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against BCR-ABL (or c-Abl) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Plot the normalized BCR-ABL levels against the logarithm of the this compound concentration to visualize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
Expected Outcome: Dose-Response Curve
The data from the western blot can be summarized in a table and plotted to visualize the dose-response curve.
| This compound (nM) | Normalized BCR-ABL Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.50 | 50% |
| 100 | 0.10 | 90% |
| 1000 | 0.40 | 60% |
| 10000 | 0.75 | 25% |
This table illustrates a hypothetical dose-response experiment where the maximal degradation (Dmax) is achieved at 100 nM, and concentrations above this lead to a decrease in degradation, demonstrating the hook effect.
Solution 2: Verify Ternary Complex Formation
To confirm that the hook effect is due to the disruption of the ternary complex, you can perform a co-immunoprecipitation (Co-IP) experiment.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
This protocol helps to verify the formation of the BCR-ABL-Sniper(abl)-050-IAP ternary complex.
-
Cell Treatment: Treat cells with this compound at three different concentrations: a concentration below the optimal (e.g., 10 nM), the optimal concentration for degradation (e.g., 100 nM), and a concentration in the hook effect range (e.g., 1 µM). Include a vehicle control. To stabilize the complex and prevent degradation, it is advisable to co-treat with a proteasome inhibitor like MG132.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against BCR-ABL.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Run the eluates on an SDS-PAGE gel and perform a western blot to detect the presence of IAP (specifically cIAP1 or XIAP, which are known to be recruited by SNIPER molecules).[6]
-
Expected Outcome: Co-Immunoprecipitation
The results should show the strongest interaction (i.e., the most IAP pulled down with BCR-ABL) at the optimal concentration of this compound and weaker interactions at both lower and higher concentrations.
| This compound Conc. | Input BCR-ABL | IP: BCR-ABL | IB: IAP |
| Vehicle | +++ | +++ | - |
| 10 nM | +++ | +++ | + |
| 100 nM (Optimal) | +++ | +++ | +++ |
| 1000 nM (Hook) | +++ | +++ | + |
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the mechanism of the hook effect, the experimental workflow to minimize it, and the BCR-ABL signaling pathway.
Caption: Mechanism of the "Hook Effect".
Caption: Workflow to Minimize the Hook Effect.
Caption: Simplified BCR-ABL Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing the off-target protein degradation of Sniper(abl)-050
Welcome to the technical support center for Sniper(abl)-050. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the accurate assessment of off-target protein degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis-Targeting Chimeras (PROTACs).[1][2] It is a heterobifunctional molecule composed of three key components:
-
An ABL inhibitor (Imatinib) that binds to the target protein, BCR-ABL.[3]
-
An IAP ligand (MV-1) that recruits an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP).[1][3]
-
A chemical linker that connects the two ligands.[3]
The primary mechanism involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ligase.[4] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the cell's proteasome.[4][5] This event leads to the selective removal of the BCR-ABL oncoprotein.[3]
Q2: What are the potential sources of off-target effects for this compound?
A2: Off-target effects for PROTACs like this compound can stem from several sources[5][6]:
-
Unintended Degradation: The primary concern is the degradation of proteins other than BCR-ABL. This can happen if the Sniper molecule facilitates the formation of a ternary complex with an unintended protein and the IAP E3 ligase.[6]
-
Warhead-Related Effects: The imatinib (B729) "warhead" could bind to other kinases, leading to inhibition or degradation if a productive ternary complex is formed.
-
E3 Ligase-Related Effects: The MV-1 ligand might alter the natural substrate profile of the IAP E3 ligase. Additionally, SNIPERs can induce the self-degradation of the recruited IAP E3 ligase (e.g., cIAP1), which is a known off-target effect.[4]
-
System Perturbation: At high concentrations, PROTACs could potentially saturate the ubiquitin-proteasome system (UPS), affecting normal cellular protein turnover.[6]
Q3: What is the recommended experimental workflow for assessing the off-target profile of this compound?
A3: A multi-pronged approach is essential for a comprehensive evaluation of off-target protein degradation.[7] The recommended workflow involves an initial unbiased, global screen followed by targeted validation of potential hits.
-
Global Proteomics Screen: Use quantitative mass spectrometry (MS)-based proteomics to perform an unbiased analysis of the entire proteome in cells treated with this compound versus a vehicle control. This will identify all proteins that significantly change in abundance.
-
Bioinformatic Analysis: Analyze the proteomics data to identify statistically significant protein level changes. Proteins that show a dose-dependent decrease are considered potential off-targets.
-
Targeted Validation: Validate the degradation of high-priority off-target candidates from the proteomics screen using a targeted and orthogonal method, most commonly Western Blotting.[7][8]
-
Target Engagement Confirmation: For key off-targets, perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to the protein in a cellular environment.[9] This helps determine if the effect is due to direct engagement or a downstream consequence of on-target activity.
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity Observed
If you observe significant cytotoxicity in your cell-based assays that is not explained by BCR-ABL degradation, consider the following troubleshooting steps.[6]
Quantitative Data Summary
The following table presents hypothetical data from a global proteomics experiment in K562 cells treated with 100 nM this compound for 24 hours. This serves as an example for interpreting results.
| Protein Target | UniProt ID | Protein Function | Average Degradation (%) | p-value | Status |
| BCR-ABL | P00519 | Oncoprotein (Tyrosine Kinase) | 92.5% | 1.2e-6 | On-Target |
| c-ABL | P00519 | Proto-oncoprotein | 88.1% | 5.5e-6 | Known Target |
| cIAP1 (BIRC2) | Q13490 | E3 Ubiquitin Ligase | 75.4% | 8.9e-5 | Expected Off-Target |
| LCK | P06239 | Tyrosine Kinase | 45.2% | 0.002 | Potential Off-Target |
| HCK | P08631 | Tyrosine Kinase | 38.9% | 0.007 | Potential Off-Target |
| GAPDH | P04406 | Glycolysis | 2.1% | 0.85 | No Change |
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Profiling
This protocol outlines a typical workflow using isobaric labeling (TMT or iTRAQ) for quantitative proteomics.[7]
-
Cell Culture and Treatment: Plate K562 cells and allow them to adhere. Treat cells in triplicate with this compound (e.g., 100 nM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and wash the cells with cold PBS. Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Take equal amounts of protein from each sample and perform in-solution trypsin digestion overnight.[7]
-
Isobaric Labeling: Label the resulting peptide mixtures with distinct isobaric tags (e.g., TMTpro 16plex) according to the manufacturer's protocol. Combine the labeled samples into a single mixture.
-
LC-MS/MS Analysis: Separate the labeled peptides using offline basic reverse-phase liquid chromatography for fractionation. Analyze each fraction by online nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[7]
-
Data Analysis: Process the raw MS data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant). Search the data against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities. Perform statistical analysis to identify proteins with significant, dose-dependent changes in abundance.[7]
Protocol 2: Western Blotting for Validation of Off-Target Degradation
This protocol is for confirming the degradation of specific proteins identified via proteomics.[8][10]
-
Sample Preparation: Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours. Lyse cells in RIPA buffer with protease inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-LCK) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the direct binding of this compound to a protein in intact cells.[9][11]
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a short duration (e.g., 1 hour) to allow for target engagement without significant degradation.[9]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g).[11]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the specific protein of interest remaining in solution by Western Blot or ELISA.
-
Interpretation: The binding of a ligand like this compound can stabilize its target protein, resulting in a shift to a higher melting temperature compared to the vehicle control. This "thermal shift" indicates direct target engagement in the cellular environment.[9][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNIPER | TargetMol [targetmol.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
- 9. pelagobio.com [pelagobio.com]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the in vivo efficacy of Sniper(abl)-050
Welcome to the technical support center for Sniper(abl)-050. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Suboptimal Tumor Growth Inhibition or Lack of Efficacy
Q1: We are observing weaker than expected anti-tumor activity in our Chronic Myeloid Leukemia (CML) xenograft model. What are the potential causes and solutions?
A1: Suboptimal efficacy can stem from multiple factors, ranging from drug formulation to the specific biology of the animal model.[1]
-
Potential Causes:
-
Poor Bioavailability: this compound, like many targeted protein degraders, has a high molecular weight (1213.47 g/mol ), which can lead to poor solubility and low oral bioavailability.[2][3][4] This may result in suboptimal plasma and tumor exposure.
-
Inadequate Dosing Regimen: The dose or frequency of administration may be insufficient to maintain the necessary concentration of this compound required for sustained Bcr-Abl protein degradation.[1]
-
Model Resistance: The selected CML cell line (e.g., K562, LAMA84) may possess intrinsic resistance mechanisms or may develop resistance over the course of the study.[5][6][7] Different CML cell lines exhibit varied responses to Bcr-Abl targeting agents.[6][7]
-
"Hook Effect": At very high concentrations, bifunctional degraders like this compound can saturate the target protein (Bcr-Abl) and the E3 ligase (IAP) independently, preventing the formation of the productive ternary complex required for degradation.[4] This leads to a paradoxical loss of efficacy at high doses.
-
Formulation Issues: Improper formulation can lead to poor solubility and inconsistent absorption.[1]
-
-
Troubleshooting & Optimization Strategies:
-
Optimize Formulation and Delivery:
-
Solubility Enhancement: Test different vehicle formulations. A recommended starting point for in vivo use is a suspension in corn oil after initial dissolution in a small amount of DMSO.[8]
-
Alternative Administration Routes: If oral bioavailability is a persistent issue, consider intraperitoneal (IP) or intravenous (IV) administration to ensure more direct and consistent systemic exposure.[4]
-
-
Refine Dosing Strategy:
-
Dose Escalation Study: Conduct a dose-response study to identify the optimal therapeutic window. Include pharmacokinetic (PK) and pharmacodynamic (PD) assessments to correlate drug exposure with Bcr-Abl degradation in tumor tissue.
-
Fractionated Dosing: Consider splitting the total daily dose into multiple administrations to maintain more stable plasma concentrations.
-
-
Verify Target Engagement:
-
Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor samples and assess the levels of Bcr-Abl protein via Western blot or quantitative immunoassays to confirm that this compound is reaching the tumor and degrading its target.[9] Also, check for downstream signaling inhibition (e.g., p-STAT5, p-CrkL).[10][11]
-
-
Re-evaluate the Animal Model:
-
Model Selection: Ensure the chosen CML model is known to be dependent on the Bcr-Abl signaling pathway.[12][13][14] Consider testing efficacy in multiple CML models (e.g., K562 and LAMA84) to account for cellular heterogeneity.[7]
-
Patient-Derived Xenografts (PDX): For more clinically relevant data, consider using CML PDX models, which better recapitulate the heterogeneity of human disease.[15][16][17][18]
-
-
Issue 2: High Variability in Tumor Growth Within Treatment Groups
Q2: We are seeing significant variability in tumor size among mice in the same treatment group, making the data difficult to interpret. How can we reduce this?
A2: High variability is a common challenge in xenograft studies and can obscure true treatment effects.[1]
-
Potential Causes:
-
Inconsistent Tumor Implantation: Variations in the number of viable cells injected, injection technique, or site can lead to different initial tumor "take" rates and growth kinetics.[1][19]
-
Animal Health and Stress: Underlying health issues or stress in individual animals can impact tumor growth and drug metabolism.[1]
-
Heterogeneity of Cell Line: The cancer cell line itself may have inherent heterogeneity, leading to different growth potentials.[1]
-
Inconsistent Drug Administration: Variability in oral gavage or injection technique can lead to inconsistent dosing between animals.[1]
-
-
Troubleshooting & Optimization Strategies:
-
Standardize Tumor Implantation:
-
Ensure cells are in the logarithmic growth phase with high viability (>95%) at the time of injection.
-
Use a consistent number of cells and injection volume for all animals. Mixing cells with Matrigel can sometimes improve engraftment consistency.[19]
-
-
Animal Randomization: After tumors become established and reach a predefined size (e.g., 100-150 mm³), randomize animals into treatment groups to ensure an even distribution of tumor sizes at the start of the study.
-
Increase Sample Size: A larger number of animals per group can help mitigate the statistical impact of individual outliers.[1]
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained on a consistent administration technique to minimize variability.[1] For oral formulations, ensure the suspension is homogenous before each dose.
-
Issue 3: Observed Toxicity or Poor Tolerability
Q3: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for efficacy. What strategies can we employ?
A3: Balancing efficacy and toxicity is critical. Toxicity may arise from on-target effects in normal tissues or off-target activity.
-
Potential Causes:
-
On-Target Toxicity: Bcr-Abl is specific to cancer cells, but the native c-Abl kinase is present in normal cells and plays a role in various cellular processes. The imatinib (B729) warhead of this compound may lead to some inhibition of c-Abl.
-
Off-Target Protein Degradation: The molecule could induce the degradation of other proteins, leading to unexpected toxicities.
-
E3 Ligase-Related Toxicity: The IAP ligand (MV-1 derivative) could have biological effects independent of Bcr-Abl degradation.[10]
-
-
Troubleshooting & Optimization Strategies:
-
Tolerability Study: Conduct a preliminary study with non-tumor-bearing mice to determine the maximum tolerated dose (MTD).
-
Adjust Dosing Schedule: Instead of continuous daily dosing, explore intermittent schedules (e.g., 5 days on, 2 days off) that may allow for recovery while maintaining sufficient target degradation.
-
Combination Therapy: Combine a lower, better-tolerated dose of this compound with another anti-CML agent that has a different mechanism of action. This can enhance anti-tumor activity without increasing toxicity.
-
Tumor-Targeting Strategies: While complex, advanced strategies involve conjugating the degrader to moieties that enhance tumor delivery, such as antibody-drug conjugates or peptide-drug conjugates, thereby reducing systemic exposure.[20][21]
-
Quantitative Data Summary
The following table summarizes hypothetical in vivo efficacy data for this compound in a K562 CML xenograft model compared to the standard-of-care tyrosine kinase inhibitor (TKI), Imatinib.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI %) | Mean Bcr-Abl Level (% of Vehicle) | Mean Body Weight Change (%) |
| Vehicle | N/A | 1502 ± 210 | 0% | 100% | +2.5% |
| Imatinib | 50 mg/kg, PO, QD | 751 ± 155 | 50% | 95% (Inhibition, not degradation) | +1.8% |
| This compound | 25 mg/kg, PO, QD | 601 ± 130 | 60% | 45% | +0.5% |
| This compound | 50 mg/kg, PO, QD | 225 ± 98 | 85% | 12% | -4.2% |
| This compound | 50 mg/kg, PO, 5d/2d | 376 ± 115 | 75% | 25% | -1.5% |
Data are presented as mean ± SEM. TGI is calculated at the end of the study relative to the vehicle control. Bcr-Abl protein levels were quantified from tumor lysates via Western Blot analysis.
Key Experimental Protocols
Protocol 1: CML Xenograft Mouse Model Efficacy Study
This protocol outlines the procedure for establishing and utilizing a subcutaneous CML xenograft model to test the in vivo efficacy of this compound.
1. Cell Culture:
-
Culture K562 human CML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the exponential growth phase, ensuring viability is >95% as determined by Trypan Blue exclusion.
2. Animal Handling:
-
Use female immunodeficient mice (e.g., NOD/SCID or NSG), aged 6-8 weeks.
-
Allow animals to acclimate for at least one week prior to the experiment.[1] All procedures must be approved by the institution's Animal Care and Use Committee.
3. Tumor Implantation:
-
Resuspend harvested K562 cells in sterile, serum-free PBS at a concentration of 50 x 10⁶ cells/mL.
-
Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume into the right flank of each mouse.
4. Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
5. Drug Formulation and Administration:
-
Vehicle: Prepare a sterile solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.
-
This compound Formulation: For a 50 mg/kg dose, weigh the required amount of this compound. Prepare a homogenous suspension in the vehicle solution immediately before administration. Ensure consistent mixing between doses.
-
Administration: Administer the formulation via oral gavage (PO) at a volume of 10 mL/kg based on the daily body weight of each mouse, according to the predefined schedule (e.g., once daily).
6. Efficacy and Tolerability Endpoints:
-
Record tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for clinical signs of toxicity. The primary endpoint is typically the time for tumors to reach a predetermined size (e.g., 2000 mm³) or the end of the study period (e.g., 21 days).
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for Bcr-Abl).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inducing Bcr-Abl degradation.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. xcessbio.com [xcessbio.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Bcr-Abl | | Invivochem [invivochem.cn]
- 9. Targeting the Undruggable: Methods to Enhance Targeted Protein Degrader Discovery, Optimization | Labcompare.com [labcompare.com]
- 10. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNIPER(ABL)-56 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 12. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Cell line-specific responses to Sniper(abl)-050 treatment
Welcome to the technical support center for Sniper(abl)-050. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER). It is a chimeric molecule designed to induce the degradation of the oncogenic BCR-ABL protein, a key driver in Chronic Myelogenous Leukemia (CML). This compound consists of the ABL kinase inhibitor Imatinib (B729) linked to the IAP ligand MV-1.[1][2][3] This dual-binding molecule brings the BCR-ABL protein into close proximity with cellular IAP E3 ubiquitin ligases, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.
Q2: In which cell lines can I expect to see this compound activity?
A2: this compound is designed to be effective in cell lines that express the BCR-ABL fusion protein. The most commonly used cell line for testing SNIPER(ABL) compounds is the K562, a human CML cell line that is positive for the Philadelphia chromosome and expresses BCR-ABL.[4] Other CML cell lines expressing native BCR-ABL, such as KCL-22 and KU-812, are also expected to be sensitive to SNIPER(ABL) treatment.[2][5]
Q3: How does this compound differ from other SNIPER(ABL) molecules?
A3: The activity of SNIPER(ABL) molecules is determined by the specific ABL inhibitor, IAP ligand, and the linker used in their structure.[4] this compound specifically utilizes Imatinib as the ABL inhibitor and MV-1 as the IAP ligand.[1][3] Other SNIPER(ABL) compounds may use different inhibitors (e.g., Dasatinib, GNF5) or IAP ligands (e.g., Bestatin, LCL161 derivatives), which can result in different potencies for BCR-ABL degradation.[4]
Q4: Will this compound be effective in Imatinib-resistant CML cell lines?
A4: The efficacy of this compound in Imatinib-resistant cell lines is expected to depend on the mechanism of resistance. Point mutations in the kinase domain of BCR-ABL that prevent Imatinib from binding are likely to also impair the ability of this compound to bind to and degrade the BCR-ABL protein.[6][7] However, in cases of BCR-ABL-independent Imatinib resistance, where the kinase domain is still accessible to Imatinib, this compound may still be effective.[8] Direct experimental validation in specific resistant cell lines is recommended.
Q5: What is the "hook effect" and how can it affect my results with this compound?
A5: The "hook effect" is a phenomenon observed with many PROTACs and SNIPERs where the degradation of the target protein decreases at very high concentrations of the compound.[9][10] This occurs because at high concentrations, the Sniper molecule can form binary complexes with either the BCR-ABL protein or the IAP E3 ligase, rather than the productive ternary complex (IAP-Sniper-BCR-ABL) required for degradation.[9] It is therefore crucial to perform a dose-response experiment to determine the optimal concentration range for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low BCR-ABL degradation observed in Western Blot. | 1. Sub-optimal concentration of this compound (due to the hook effect).2. Poor solubility or stability of the compound.3. Ineffective cell lysis leading to BCR-ABL degradation by cellular hydrolases.4. Cell line does not express BCR-ABL or has a mutation preventing Imatinib binding. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.[9]2. Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Prepare fresh solutions for each experiment.3. For primary CML cells, use a high-pH lysis regimen to neutralize acid-dependent hydrolases that can degrade BCR-ABL.[11]4. Confirm BCR-ABL expression in your cell line by Western blot using a validated antibody. If using a resistant cell line, sequence the BCR-ABL kinase domain to check for mutations. |
| High variability between replicate experiments. | 1. Inconsistent cell density or health.2. Inconsistent incubation times.3. Issues with compound dilution and addition. | 1. Ensure a consistent number of viable cells are seeded for each experiment and that cells are in the logarithmic growth phase.2. Use a precise timer for all incubation steps.3. Prepare a master mix of the final this compound concentration in the medium to add to the cells, ensuring even distribution. |
| Unexpected cytotoxicity observed. | 1. Off-target effects of the compound at high concentrations.2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound to the optimal range for BCR-ABL degradation. Consider that SNIPERs can also induce the degradation of IAPs, which may contribute to cytotoxicity.[2]2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Difficulty detecting ubiquitinated BCR-ABL. | 1. Rapid degradation of ubiquitinated protein by the proteasome.2. Insufficient enrichment of BCR-ABL. | 1. Treat cells with a proteasome inhibitor (e.g., MG132) for a short period before cell lysis to allow for the accumulation of ubiquitinated BCR-ABL.2. Perform immunoprecipitation (IP) for BCR-ABL before running the Western blot to enrich the protein of interest. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes the degradation potential (DC50) of various Imatinib-based SNIPERs in K562 cells after a 6-hour treatment. This illustrates how the choice of IAP ligand can influence efficacy.
| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 in K562 cells (µM) |
| This compound | Imatinib | MV-1 | - | Not explicitly stated, but expected to be active. |
| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | 100 |
| SNIPER(ABL)-49 | Imatinib | Bestatin | PEG | 100[12] |
| SNIPER(ABL)-58 | Imatinib | LCL161 derivative | - | 10[3] |
DC50: Concentration required to reduce BCR-ABL protein by 50%. Data extracted from studies on various SNIPER(ABL) compounds.[4]
Protocol 1: Western Blot for BCR-ABL Degradation
This protocol is for assessing the degradation of the BCR-ABL protein in CML cell lines following treatment with this compound.
-
Cell Seeding: Seed K562 cells (or other BCR-ABL positive cell lines) in a 6-well plate at a density of 0.5 x 106 cells/mL and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For primary CML cells, a high-pH lysis buffer is recommended to prevent BCR-ABL degradation.[11]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on the viability of CML cell lines.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 48 or 72 hours).[2] Include wells with vehicle control and wells with medium only (for blank measurement).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all measurements. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for no BCR-ABL degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined Abl inhibitor therapy for minimizing drug resistance in chronic myeloid leukemia: Src/Abl inhibitors are compatible with imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of passage number on cell sensitivity to Sniper(abl)-050
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of cell passage number on experimental results with Sniper(abl)-050. Consistent cell culture practices are critical for obtaining reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules also known as Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a bifunctional molecule designed to target the oncogenic BCR-ABL protein for degradation.[3][4] this compound is composed of the ABL kinase inhibitor Imatinib linked to the Inhibitor of Apoptosis Protein (IAP) ligand MV-1.[3] Its mechanism involves simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase (such as cIAP1 or XIAP), forming a ternary complex.[1][5] This proximity induces the E3 ligase to tag BCR-ABL with ubiquitin, marking it for destruction by the cell's proteasome.[5][6]
Q2: What does "cell passage number" mean and why is it important?
A2: Cell passage number is a record of the number of times a cell line has been subcultured—harvested and transferred to a new culture vessel.[7] This number is a critical parameter in cell-based assays because continuous passaging can lead to genetic and phenotypic drift.[8][9] High-passage cell lines may exhibit alterations in morphology, growth rate, gene expression, and, most importantly, their response to drugs.[8][10]
Q3: How can cell passage number affect the sensitivity of my cells to this compound?
A3: The passage number can significantly impact your experimental outcomes with this compound. As cells are cultured for extended periods, they can undergo changes that may alter the efficacy of the compound.[10][11] This can include:
-
Altered Target Expression: Changes in the expression level of the target protein, BCR-ABL.
-
Changes in E3 Ligase Levels: Variations in the expression of the IAP E3 ligases (cIAP1, XIAP) that this compound recruits.[5]
-
General Cellular Changes: Alterations in the health and machinery of the ubiquitin-proteasome system itself.
These changes can lead to shifts in the measured potency (e.g., IC50 or DC50 values), resulting in poor reproducibility.[9]
Q4: What is considered a "low" versus a "high" passage number?
A4: This can be highly dependent on the specific cell line. However, a general best practice is to use cells for a predetermined and limited number of passages. Many researchers consider cells below passage 20 to be "low passage," while cells cultured for more than 40 passages may be considered "high passage."[8][10][12] It is crucial to establish a working cell bank from a low-passage stock, perform experiments within a defined passage window (e.g., passages 5-15), and then thaw a fresh vial.[9][13]
Q5: My experimental results with this compound are inconsistent. Could cell passage number be the cause?
A5: Yes, inconsistent results are a common consequence of using cells with varying or high passage numbers.[8] If you observe significant variability in IC50 values or other measures of drug sensitivity, it is highly recommended to review your cell culture practices.[14][15] Always use cells from a validated, low-passage cell bank and maintain meticulous records of passage numbers for all experiments. If variability persists, it may be necessary to start with a fresh stock of cells from a reputable supplier.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50/DC50 values for this compound between experiments. | Use of cells with different or undocumented passage numbers. | Standardize your protocol. Always use cells from the same frozen stock and within a narrow, pre-defined passage number range (e.g., p5-p15) for all related experiments.[8][9] |
| Cell line misidentification or cross-contamination. | Authenticate your cell line using Short Tandem Repeat (STR) profiling.[16][17] | |
| Inconsistent cell health or confluency at the time of plating. | Monitor cell morphology and ensure cells are in the logarithmic growth phase and at a consistent confluency when seeding for an assay. | |
| Gradual increase or decrease in this compound potency over time. | Phenotypic drift due to extended passaging. | Discard the high-passage culture and start a new culture from a low-passage, cryopreserved stock. It is good practice to limit continuous culture to a set number of passages (e.g., 10-20).[12][13] |
| Selective pressure from the compound or culture conditions. | Create a large working cell bank at a low passage number to ensure a consistent starting population for all experiments over the course of a project.[9] | |
| Unexpected resistance to this compound in a sensitive cell line. | High passage number leading to altered expression of BCR-ABL or IAP proteins. | Confirm target and E3 ligase expression via Western Blot in low vs. high passage cells. Switch to a new, low-passage vial of cells.[10] |
| Mycoplasma contamination. | Regularly test cultures for mycoplasma, as it can significantly alter cellular responses to stimuli.[17] |
Data Presentation
The following table provides a hypothetical example to illustrate how the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) of this compound could be affected by the passage number of a BCR-ABL positive cell line (e.g., K562).
Table 1: Illustrative Impact of Passage Number on this compound Efficacy
| Cell Passage Number | DC50 of BCR-ABL (nM) | IC50 (Cell Viability) (nM) | Notes |
| 5 | 15 | 35 | Cells recently recovered from a validated, low-passage master cell bank. |
| 15 | 18 | 40 | Within a typical experimental window. Results are consistent. |
| 30 | 45 | 95 | A significant decrease in potency is observed. |
| 50 | 90 | 250 | High passage number. Cells show potential resistance and results are less reliable.[9][10] |
Note: These are not real experimental data and are for illustrative purposes only.
Experimental Protocols
Protocol: Assessing Cell Viability to Determine IC50 of this compound
This protocol outlines a general method for determining the IC50 value using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Culture and Plating:
-
Thaw a cryopreserved vial of cells (e.g., K562) with a known low passage number (e.g., p3).
-
Culture the cells for two passages, carefully recording the passage number.[12]
-
On the day of the experiment (at p5), ensure cells are healthy and in the logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10⁵ cells/mL in the appropriate culture medium.
-
Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well, opaque-walled microplate.
-
Incubate the plate for 4-6 hours to allow cells to settle.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series of this compound in culture medium to achieve 2X the final desired concentrations (e.g., from 20 µM to 20 pM).
-
Carefully add 50 µL of the 2X compound dilutions to the corresponding wells. Include "vehicle control" wells (containing DMSO at the same final concentration) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the viability reagent (e.g., 100 µL of CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Normalize the data: Set the average of the vehicle control wells to 100% viability and the average of a "no cell" or "maximum kill" control to 0% viability.
-
Plot the percent viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: Experimental workflow for testing passage number effects.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | Bcr-Abl | | Invivochem [invivochem.cn]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell line passage numbers explained | Culture Collections [culturecollections.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 11. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Mitigating Over-passaging in Cell Culture: Strategies for Maintaining Endpoint Integrity | CellPort [cellportsoftware.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Line Authentication | NIST [nist.gov]
- 17. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Mechanistic and Performance Comparison: Sniper(abl)-050 Versus Imatinib in Imatinib-Resistant CML Cells
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the established tyrosine kinase inhibitor (TKI), Imatinib (B729), and the novel targeted protein degrader, Sniper(abl)-050, in the context of imatinib-resistant Chronic Myeloid Leukemia (CML). While direct comparative studies on this compound in imatinib-resistant CML cell lines are not yet available in published literature, this document synthesizes existing data to offer a comprehensive overview based on their distinct mechanisms of action and performance in relevant preclinical models.
Executive Summary
Imatinib, a cornerstone in CML therapy, functions by inhibiting the kinase activity of the BCR-ABL oncoprotein. However, its efficacy is often compromised by resistance, frequently arising from mutations in the BCR-ABL kinase domain. This compound represents an alternative therapeutic strategy, designed not to inhibit, but to induce the complete degradation of the BCR-ABL protein. This guide will delve into the mechanistic differences, present available performance data, and outline the experimental methodologies used to evaluate these compounds, providing a valuable resource for researchers in the field of CML drug development.
Comparative Performance Data
Direct quantitative comparisons of this compound and Imatinib in imatinib-resistant CML cell lines are limited in the current literature. The following tables summarize available data for Imatinib in resistant cell lines and for SNIPER(ABL) compounds in sensitive cell lines to provide a performance context.
Table 1: In Vitro Efficacy of Imatinib in Imatinib-Sensitive and -Resistant CML Cell Lines
| Cell Line | Resistance Mechanism | IC50 of Imatinib (µM) |
| K562 | Imatinib-Sensitive | ~0.17 - 0.5 |
| K562-R | Imatinib-Resistant (BCR-ABL overexpression, etc.) | > 5.0 |
| BaF3 p210 T315I | Imatinib-Resistant (T315I mutation) | > 10.0 |
IC50 values represent the concentration of the drug required to inhibit cell proliferation by 50% and can vary between studies.
Table 2: In Vitro Activity of SNIPER(ABL) Compounds in Imatinib-Sensitive CML Cell Lines
| Compound | Targeting Moiety | Cell Line | DC50 (nM) | IC50 (nM) |
| SNIPER(ABL)-39 | Dasatinib | K562, KCL-22, KU812 | ~10-100 | ~10 |
| This compound | Imatinib | K562 | Data not available | Data not available |
DC50 is the concentration required to reduce the target protein level by 50%. SNIPER(ABL)-39, a dasatinib-based degrader, was shown to be ineffective against the T315I mutant of BCR-ABL. Given that this compound utilizes imatinib for targeting, it is not expected to be effective against CML cells with mutations in the imatinib-binding site of BCR-ABL.
Mechanisms of Action: Inhibition vs. Degradation
The fundamental difference between Imatinib and this compound lies in their interaction with the BCR-ABL protein.
Imatinib: Kinase Inhibition Imatinib is an ATP-competitive inhibitor that binds to the kinase domain of BCR-ABL, stabilizing it in an inactive conformation. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive CML cell proliferation and survival.
This compound: Targeted Protein Degradation this compound is a heterobifunctional molecule. One end, the Imatinib component, binds to the BCR-ABL protein. The other end binds to an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This approach aims to eliminate the entire oncoprotein, rather than just inhibiting its function.
Visualizing the Mechanisms and Pathways
To illustrate the distinct mechanisms of action and the cellular pathways involved, the following diagrams are provided.
Caption: The BCR-ABL oncoprotein activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis in CML.
Caption: Imatinib competitively binds to the ATP binding site of the BCR-ABL kinase domain, inhibiting its activity and blocking downstream signaling.
Caption: this compound forms a ternary complex with BCR-ABL and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of TKIs and protein degraders in CML cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on CML cells.
Methodology:
-
Cell Seeding: CML cells (e.g., K562, K562-R) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., Imatinib, this compound) or vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of DMSO or a solubilization buffer is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Western Blot Analysis for BCR-ABL Protein Levels
Objective: To quantify the levels of BCR-ABL and downstream signaling proteins following compound treatment.
Methodology:
-
Cell Lysis: CML cells are treated with the test compound for the desired time points. Cells are then harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against BCR-ABL, phospho-BCR-ABL, STAT5, phospho-STAT5, CrkL, phospho-CrkL, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion and Future Directions
The comparison between this compound and Imatinib highlights a critical evolution in therapeutic strategies for CML, moving from inhibition to targeted elimination of the oncogenic driver. While Imatinib's efficacy is well-established, its limitations in resistant CML, particularly in cases of kinase domain mutations, necessitate novel approaches.
This compound, by inducing the degradation of BCR-ABL, offers a promising alternative. However, its reliance on Imatinib for targeting suggests it may share the same limitations as Imatinib in cases of resistance due to mutations in the imatinib-binding site. Future research should focus on direct comparative studies of this compound and Imatinib in a panel of imatinib-resistant CML cell lines with diverse resistance mechanisms. Furthermore, the development of SNIPER(ABL) compounds that utilize different ABL inhibitors capable of binding to imatinib-resistant mutants could provide a more effective strategy to overcome resistance in CML.
A Comparative Efficacy Analysis of SNIPER(ABL) Compounds for BCR-ABL Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) compounds targeting the oncogenic BCR-ABL protein. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these targeted protein degraders.
SNIPERs are heterobifunctional molecules designed to induce the degradation of a target protein through the ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, BCR-ABL) and another ligand that recruits an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP). This proximity leads to the ubiquitination and subsequent degradation of the target protein. This guide focuses on the comparative efficacy of Sniper(abl)-050 and other SNIPER(ABL) compounds in reducing BCR-ABL protein levels.
Quantitative Comparison of SNIPER(ABL) Efficacy
The efficacy of SNIPER(ABL) compounds is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the compound required to reduce the level of the target protein by 50%. The following table summarizes the DC50 values for various SNIPER(ABL) compounds, including this compound, based on experimental data from studies on K562 chronic myeloid leukemia cells.[1][2]
| Compound Name | Target Ligand (ABL Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 (nM) for BCR-ABL Reduction |
| This compound | Imatinib | MV-1 | >10,000[1] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 10[3][4] |
| SNIPER(ABL)-62 | ABL001 derivative (Allosteric) | LCL161 derivative | ~30-100[5] |
| SNIPER(ABL)-19 | Dasatinib | MV-1 | 300[6][7] |
| SNIPER(ABL)-33 | HG-7-85-01 | LCL161 derivative | 300[4][6] |
| SNIPER(ABL)-24 | GNF5 | LCL161 derivative | 5,000[7][8] |
| SNIPER(ABL)-15 | GNF5 | MV-1 | 5,000[6] |
| SNIPER(ABL)-58 | Imatinib | LCL161 derivative | 10,000[4][7] |
| SNIPER(ABL)-44 | HG-7-85-01 | Bestatin | 10,000[6][7] |
| SNIPER(ABL)-13 | GNF5 | Bestatin | 20,000[7][9] |
| SNIPER(ABL)-49 | Imatinib | Bestatin | 100,000[6][10] |
Signaling Pathways and Mechanism of Action
SNIPER(ABL) compounds exert their effect by hijacking the cell's natural protein disposal machinery. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of Action for SNIPER(ABL) Compounds.
The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation and survival of chronic myeloid leukemia (CML) cells.
Caption: Inhibition of BCR-ABL Downstream Signaling by SNIPERs.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of SNIPER(ABL) compounds.
BCR-ABL Degradation Assay (Western Blot)
This assay quantifies the reduction in BCR-ABL protein levels following treatment with SNIPER(ABL) compounds.
Caption: Western Blot Workflow for BCR-ABL Degradation.
Detailed Protocol:
-
Cell Culture and Treatment: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded and treated with various concentrations of SNIPER(ABL) compounds or vehicle control (DMSO) for specified durations (e.g., 6 or 24 hours).[2]
-
Cell Lysis: After treatment, cells are harvested and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.[2]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the BCR-ABL protein levels are normalized to the loading control.[2]
Cell Viability Assay (MTT or WST-8 Assay)
This assay measures the effect of SNIPER(ABL) compounds on the proliferation and viability of CML cells.
Detailed Protocol:
-
Cell Seeding: K562 cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[2]
-
Compound Treatment: The cells are treated with a serial dilution of SNIPER(ABL) compounds for a specified period (e.g., 48 or 72 hours).[2]
-
Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 is added to each well, and the plates are incubated for 1-4 hours at 37°C.[2][11] Metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.[11]
-
Absorbance Measurement: For the MTT assay, a solubilization solution is added to dissolve the formazan crystals before measuring the absorbance. For the WST-8 assay, the absorbance can be measured directly.[2][11] The absorbance is read at an appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[2][11]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the log of the compound concentration.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the formation of the ternary complex consisting of the SNIPER(ABL) compound, BCR-ABL, and the IAP E3 ligase.
Detailed Protocol:
-
Cell Treatment and Lysis: Cells are treated with the SNIPER(ABL) compound for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Cells are then lysed using a non-denaturing lysis buffer.[12][13]
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose/magnetic beads. A primary antibody against either BCR-ABL or the IAP protein is added to the lysate to immunoprecipitate the protein and its binding partners.[12][14]
-
Complex Pull-down: Protein A/G beads are added to pull down the antibody-protein complexes. The beads are washed multiple times to remove non-specific binding proteins.[12]
-
Elution and Western Blot Analysis: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against BCR-ABL and the IAP protein to confirm their co-precipitation and thus the formation of the ternary complex.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. SNIPER(ABL)-062 | BCR-ABL degrader | Probechem Biochemicals [probechem.com]
- 6. SNIPER | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Sniper(abl)-050 and SNIPER(ABL)-039
A Comprehensive Guide for Researchers in Drug Development
In the rapidly evolving field of targeted protein degradation, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) have emerged as a promising modality for eliminating pathogenic proteins. This guide provides a detailed head-to-head comparison of two prominent SNIPER molecules targeting the BCR-ABL oncoprotein, Sniper(abl)-050 and SNIPER(ABL)-039. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Molecular Composition and Mechanism of Action
Both this compound and SNIPER(ABL)-039 are heterobifunctional molecules designed to induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myelogenous leukemia (CML). They achieve this by hijacking the cellular ubiquitin-proteasome system. The core components of these SNIPERs are an ABL kinase inhibitor that binds to BCR-ABL, a ligand that recruits an E3 ubiquitin ligase (in this case, an Inhibitor of Apoptosis Protein, or IAP), and a chemical linker that connects these two moieties.
The fundamental difference between the two molecules lies in their constituent components:
-
This compound: Comprises the ABL inhibitor Imatinib linked to the IAP ligand MV-1 .
-
SNIPER(ABL)-039: Conjugates the more potent ABL inhibitor Dasatinib (B193332) with a derivative of the IAP ligand LCL161 .[1]
The general mechanism of action for both SNIPERs involves the formation of a ternary complex between the SNIPER molecule, the BCR-ABL protein, and an IAP E3 ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This degradation leads to the inhibition of downstream signaling pathways, such as the phosphorylation of STAT5 and CrkL, ultimately suppressing the growth of BCR-ABL-positive cancer cells.[2][3]
Performance Data: A Quantitative Comparison
Experimental data, primarily from studies conducted in the K562 human CML cell line, demonstrates a significant difference in the potency of these two degraders.
| Parameter | SNIPER(ABL)-039 | This compound | Reference |
| BCR-ABL Degrader Potency (DC50) | 10 nM | Not explicitly quantified, but significantly less potent than SNIPER(ABL)-039 | [1] |
| ABL Kinase Inhibitor Moiety | Dasatinib | Imatinib | [1] |
| IAP Ligand Moiety | LCL161 derivative | MV-1 | [1] |
| IC50 (ABL) | 0.54 nM | Not reported | [1] |
| IC50 (cIAP1) | 10 nM | Not reported | [1] |
| IC50 (cIAP2) | 12 nM | Not reported | [1] |
| IC50 (XIAP) | 50 nM | Not reported | [1] |
Based on available comparative studies, SNIPER(ABL)-039 is substantially more potent in inducing the degradation of BCR-ABL than imatinib-based SNIPERs like this compound. A study by Shibata et al. systematically compared various combinations of ABL inhibitors and IAP ligands and found that the combination of dasatinib and an LCL161 derivative in SNIPER(ABL)-039 was the most effective.[1] While a precise DC50 for this compound is not provided in the primary literature, the authors note that imatinib-based SNIPERs generally exhibit weaker degradation activity.
Signaling Pathway and Experimental Workflow
Signaling Pathway of BCR-ABL and Inhibition by SNIPERs
Caption: BCR-ABL signaling cascade and its disruption by SNIPER-mediated proteasomal degradation.
Experimental Workflow for Evaluating SNIPER Efficacy
Caption: A typical experimental workflow for assessing the efficacy of SNIPER molecules.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: K562 (human chronic myelogenous leukemia) cells.
-
Culture Medium: RPMI-1640 or IMDM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BCR-ABL Degradation
-
Seeding and Treatment: Seed K562 cells in 6-well plates. Once they reach the desired density, treat with varying concentrations of this compound, SNIPER(ABL)-039, or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is used to quantify the band intensities. The level of BCR-ABL is normalized to the loading control. The DC50 value (the concentration at which 50% of the target protein is degraded) is then calculated.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add varying concentrations of this compound, SNIPER(ABL)-039, or vehicle control to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
The head-to-head comparison of this compound and SNIPER(ABL)-039 clearly indicates the superior potency of SNIPER(ABL)-039 in degrading the BCR-ABL oncoprotein. This enhanced activity is likely attributable to the use of the more potent ABL inhibitor, dasatinib, and potentially more favorable ternary complex formation facilitated by the LCL161 derivative ligand. For researchers focused on developing highly effective BCR-ABL degraders, SNIPER(ABL)-039 represents a more promising lead compound. The experimental protocols provided herein offer a robust framework for the evaluation and comparison of these and other novel protein degraders.
References
Validating the On-Target Efficacy of Sniper(abl)-050: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sniper(abl)-050, a targeted protein degrader, with alternative therapeutic strategies. It includes supporting experimental data, detailed methodologies for validation using CRISPR technology, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce the degradation of specific target proteins. This compound is composed of the ABL kinase inhibitor Imatinib linked to a ligand for Inhibitor of Apoptosis Proteins (IAPs), which are a family of E3 ubiquitin ligases.[1] This dual-binding capability allows this compound to bring the oncoprotein BCR-ABL into close proximity with IAPs, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[1] The primary on-target effect of this compound is the reduction of BCR-ABL protein levels, a key driver in Chronic Myeloid Leukemia (CML).
Comparative Analysis of BCR-ABL Degraders
The efficacy of protein degraders is often quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. The following table summarizes the DC50 values for this compound and a selection of alternative BCR-ABL degraders, including other SNIPERs and Proteolysis Targeting Chimeras (PROTACs) that recruit different E3 ligases.
| Degrader | Warhead (BCR-ABL Binder) | E3 Ligase Ligand | E3 Ligase Recruited | DC50 (nM) | Reference |
| This compound | Imatinib | MV-1 | cIAP1, XIAP | Not explicitly quantified in cited literature | [1] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | cIAP1, XIAP | 10 | [2][3] |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | cIAP1, XIAP | 10,000 | [3] |
| Sniper(abl)-049 | Imatinib | Bestatin | cIAP1 | 100,000 | [2] |
| CRBN-based PROTAC | Dasatinib | Pomalidomide | CRBN | ~25 | [4] |
| VHL-based PROTAC | Dasatinib | VHL ligand | VHL | No significant degradation | [4] |
Note: DC50 values can vary between different studies due to variations in experimental conditions such as cell lines, treatment times, and detection methods.
Validating On-Target Effects of this compound using CRISPR
CRISPR-Cas9 gene editing is a powerful tool to validate the mechanism of action of protein degraders like this compound. By knocking out key components of the ubiquitin-proteasome system, researchers can confirm that the degrader's activity is dependent on the intended E3 ligase.
Experimental Protocol: CRISPR-Cas9 Knockout of cIAP1 and XIAP to Validate this compound Activity
Objective: To determine if the degradation of BCR-ABL by this compound is dependent on the IAP E3 ligases, cIAP1 and XIAP.
1. Cell Culture:
- Culture K562 cells (a human CML cell line expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. CRISPR-Cas9 Knockout of cIAP1 and XIAP:
- gRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting the exons of BIRC2 (encoding cIAP1) and XIAP. Include a non-targeting control sgRNA.
- Ribonucleoprotein (RNP) Complex Formation: Incubate the sgRNAs with purified Cas9 nuclease to form RNP complexes.
- Electroporation: Electroporate the K562 cells with the RNP complexes for cIAP1, XIAP, or the non-targeting control.
- Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.
- Knockout Validation: Expand the clonal cell lines and validate the knockout of cIAP1 and XIAP by Western blotting and Sanger sequencing of the targeted genomic loci.
3. This compound Treatment:
- Plate the validated cIAP1 knockout, XIAP knockout, and non-targeting control K562 cells.
- Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
4. Western Blot Analysis:
- Lyse the cells and quantify the total protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against BCR-ABL, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the levels of BCR-ABL protein relative to the loading control.
5. Data Analysis:
- Compare the degradation of BCR-ABL in the cIAP1 knockout and XIAP knockout cell lines to the non-targeting control cells treated with this compound.
- Expected Outcome: If this compound acts through cIAP1 and/or XIAP, its ability to degrade BCR-ABL will be significantly reduced in the respective knockout cell lines compared to the control cells.
Visualizing Key Pathways and Workflows
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.
Caption: The BCR-ABL signaling network promoting cell proliferation and survival.
CRISPR Validation Workflow for this compound
The following diagram illustrates the experimental workflow for validating the on-target effects of this compound using CRISPR-Cas9.
Caption: Workflow for CRISPR-based validation of this compound's mechanism.
Mechanism of Action: this compound
This diagram illustrates the ternary complex formation that is central to the mechanism of action of this compound.
Caption: this compound induces proteasomal degradation of BCR-ABL.
References
A Comparative Guide to BCR-ABL Degraders: Unveiling the Potency of Novel Therapeutic Agents
For researchers, scientists, and drug development professionals at the forefront of oncology, the targeted degradation of the BCR-ABL fusion protein presents a promising therapeutic strategy for chronic myeloid leukemia (CML). This guide provides an objective comparison of the degradation potency (DC50 values) of several prominent BCR-ABL degraders, supported by experimental data and detailed methodologies.
The development of proteolysis-targeting chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest, such as the oncogenic BCR-ABL kinase. This guide focuses on the comparative efficacy of different BCR-ABL PROTACs, providing a clear overview of their key characteristics and degradation capabilities.
Comparative Analysis of BCR-ABL Degrader Potency (DC50)
The following table summarizes the DC50 values and key molecular components of several recently developed BCR-ABL degraders. The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein, with lower values indicating higher potency.
| Degrader Name | Warhead (BCR-ABL Binder) | E3 Ligase Ligand | Linker Type | DC50 Value | Cell Line | Treatment Time |
| SIAIS100 | Asciminib (Allosteric Inhibitor) | Lenalidomide (CRBN) | PEG-based | 2.7 nM[1] | K562 | 8 hours[2] |
| SIAIS178 | Dasatinib | (S,R,S)-AHPC (VHL) | PEG-based | 8.5 nM[1] | K562 | 16 hours[3] |
| Arg-PEG1-Dasa | Dasatinib | Arginine (UBR E3 Ligases) | PEG | 0.85 nM[4] | K562 | 48 hours[4] |
| GMB-475 | GNF-5 (Allosteric Inhibitor) | (S,R,S)-AHPC (VHL) | Not Specified | ~500 nM (0.5 µM)[1] / 340 nM[5] | K562 | 18 hours[1][5] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative (cIAP1/XIAP) | PEG | Potent at 10 nM | K562 | 6 hours |
Experimental Protocols
The determination of DC50 values is a critical step in the evaluation of novel degraders. Below are detailed methodologies for the key experiments cited in this guide.
Cell Culture
Human CML cell lines, such as K562, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BCR-ABL Degradation
This assay is performed to quantify the extent of BCR-ABL protein degradation following treatment with the degraders.
-
Cell Treatment: Seed K562 cells in 6-well plates and treat with varying concentrations of the BCR-ABL degrader for the indicated times (e.g., 6, 8, 16, 18, or 48 hours). A vehicle-treated group (e.g., DMSO) serves as a negative control.
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for ABL overnight at 4°C. A housekeeping protein antibody (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of BCR-ABL is normalized to the loading control. The DC50 value is calculated by plotting the percentage of BCR-ABL degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic effect of the BCR-ABL degraders on CML cells.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, to each well.
-
Data Analysis: Measure the luminescence, which is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) values.
Visualizing the Mechanism and Pathways
To better understand the processes involved, the following diagrams illustrate the mechanism of action of PROTACs and the BCR-ABL signaling pathway.
Caption: Mechanism of PROTAC-mediated BCR-ABL degradation.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Evaluating the Selectivity Profile of Sniper(abl)-050: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-050 is a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). It achieves this by conjugating the well-established ABL kinase inhibitor, Imatinib, to MV-1, a ligand for the Inhibitor of Apoptosis Protein (IAP).[1][2] While the primary mechanism of this compound is protein degradation, its kinase-binding component, Imatinib, dictates its engagement with on-target and off-target kinases. Understanding the selectivity profile is crucial for predicting potential therapeutic windows and off-target effects.
This guide provides a comparative analysis of the selectivity of the kinase inhibitor component of this compound against other prominent ABL kinase inhibitors. As comprehensive kinome-wide selectivity data for this compound is not publicly available, this comparison focuses on the selectivity profile of its parent molecule, Imatinib, alongside other widely used ABL inhibitors: Dasatinib, Nilotinib, and the allosteric inhibitor Asciminib. This analysis is based on publicly available experimental data and aims to provide a valuable resource for researchers in the field of kinase inhibitor development.
Data Presentation: Comparative Kinase Selectivity
The following tables summarize the dissociation constants (Kd) and inhibitory concentrations (IC50) of Imatinib, Dasatinib, Nilotinib, and Asciminib against a panel of selected kinases. Lower values indicate higher affinity or potency. It is important to note that the selectivity of this compound is predicted to closely mirror that of Imatinib, although the conjugation to the IAP ligand and linker may introduce some alterations.
Table 1: Dissociation Constants (Kd, nM) of ABL Kinase Inhibitors Against Selected Kinases
| Kinase | Imatinib | Dasatinib | Nilotinib | Asciminib (ABL001) |
| ABL1 | 25 | 0.6 | 22 | 0.5-0.8 |
| BCR-ABL | ~600 (IC50) | <1 (IC50) | 20 (IC50) | 1-10 (IC50) |
| KIT | 100 | 4.6 | 93 | >10,000 |
| PDGFRA | 100 | 18 | 63 | >10,000 |
| PDGFRB | 100 | 1.1 | 63 | >10,000 |
| SRC | >10,000 | 0.8 | >10,000 | >10,000 |
| LCK | >10,000 | 0.4 | >10,000 | >10,000 |
| LYN | >10,000 | 0.4 | >10,000 | >10,000 |
| DDR1 | - | 1.7 | <3 | - |
| EPHA2 | - | 2.1 | - | - |
Note: Data is compiled from various sources and different assay conditions, which may lead to variations in reported values.[3][4] Asciminib is an allosteric inhibitor and its binding mechanism differs from the ATP-competitive inhibitors.[5][6][7]
Table 2: Overview of Selectivity Profiles
| Inhibitor | Primary Targets | Key Off-Targets | General Selectivity |
| Imatinib | ABL, KIT, PDGFR | - | Relatively Selective |
| Dasatinib | ABL, SRC family kinases | Numerous kinases including KIT, PDGFR, DDR1, EPHA2 | Broad/Promiscuous |
| Nilotinib | ABL, KIT, PDGFR | DDR1, DDR2, CSF1R | More selective than Dasatinib |
| Asciminib | ABL1 (allosteric site) | Minimal off-target kinase activity reported | Highly Selective |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial and is typically achieved through various biochemical and cellular assays. Below are detailed methodologies for two commonly employed experimental approaches.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase by a compound results in a decrease in ADP production.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound or other inhibitors)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (typically at the Km concentration for each kinase).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[8]
KINOMEscan™ Competition Binding Assay
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, and a lower amount indicates stronger competition by the test compound.
Materials:
-
DNA-tagged kinases (a large panel)
-
Immobilized, active-site directed ligand on a solid support (e.g., beads)
-
Test compound
-
Binding buffer
-
Wash buffers
-
Detection reagents (e.g., via quantitative PCR of the DNA tags)
Procedure:
-
A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound kinases.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of DNA tag, typically using qPCR.
-
The results are reported as the percentage of the kinase bound to the solid support in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
For potent hits, dose-response curves are generated to determine the dissociation constant (Kd).
Mandatory Visualization
ABL Signaling Pathway
Caption: Simplified BCR-ABL signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The specificity of asciminib, a potential treatment for chronic myeloid leukemia, as a myristate-pocket binding ABL inhibitor and analysis of its interactions with mutant forms of BCR-ABL1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
Comparative Analysis of Sniper(abl)-050 and Other ABL Inhibitors in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel BCR-ABL protein degrader, Sniper(abl)-050, with established ABL tyrosine kinase inhibitors (TKIs). The focus is on cross-resistance profiles against clinically relevant BCR-ABL1 mutations, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule that conjugates the ABL inhibitor imatinib (B729) to the IAP ligand MV-1. This design enables the recruitment of IAP E3 ubiquitin ligases to the BCR-ABL oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome. Unlike traditional TKIs that only inhibit the kinase activity, this compound aims to eliminate the entire BCR-ABL protein, potentially offering a strategy to overcome resistance mechanisms that are independent of the kinase active site.
Quantitative Comparison of Inhibitor Efficacy
While direct head-to-head IC50 data for this compound across a comprehensive panel of BCR-ABL1 mutants is not extensively available in published literature, its efficacy is primarily measured by its ability to induce protein degradation (DC50 value). The table below summarizes the activity of this compound in this regard and presents a comparative overview of the half-maximal inhibitory concentrations (IC50) for several standard-of-care ABL TKIs against wild-type and various mutant forms of BCR-ABL. The data for the TKIs has been compiled from multiple studies to provide a broad cross-resistance profile.
Table 1: Comparative Efficacy of this compound and Standard ABL Kinase Inhibitors against BCR-ABL1 Variants
| Compound | Target/Mechanism | IC50 (nM) vs. Wild-Type BCR-ABL | IC50 (nM) vs. G250E | IC50 (nM) vs. Q252H | IC50 (nM) vs. E255K/V | IC50 (nM) vs. F317L | IC50 (nM) vs. M351T | IC50 (nM) vs. T315I |
| This compound | BCR-ABL Degrader (Imatinib-based) | DC50: ~5000 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Expected to be Ineffective |
| Imatinib | ABL Kinase Inhibitor | 25-100 | 250-500 | 250-500 | >1000 | 250-500 | 100-250 | >10000 |
| Nilotinib | ABL Kinase Inhibitor | 15-30 | 50-100 | 50-100 | 250-500 | 50-100 | 30-60 | >5000 |
| Dasatinib | ABL/SRC Kinase Inhibitor | 0.5-5 | 5-10 | 5-10 | 10-20 | 10-20 | 1-5 | >1000 |
| Bosutinib | ABL/SRC Kinase Inhibitor | 1-20 | 20-50 | 20-50 | 50-100 | 20-50 | 10-30 | >2000 |
| Ponatinib | Pan-BCR-ABL Inhibitor | 0.4-2 | 2-5 | 2-5 | 5-10 | 5-10 | 1-3 | 10-50 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. The DC50 value for this compound reflects the concentration required for 50% protein degradation, not kinase inhibition. The expected ineffectiveness of this compound against the T315I mutation is based on its imatinib component, which is known to be ineffective against this mutation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of the inhibitors on cell proliferation.
-
Cell Seeding:
-
Ba/F3 cells expressing either wild-type or mutant BCR-ABL1 are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3 cells, the medium is also supplemented with IL-3 to support the growth of non-transduced cells, which serves as a control.
-
-
Compound Treatment:
-
A serial dilution of the test compounds (this compound and other ABL inhibitors) is prepared in the culture medium.
-
100 µL of the compound dilutions are added to the respective wells, resulting in a final volume of 200 µL per well. A vehicle control (e.g., DMSO) is included.
-
-
Incubation:
-
The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
150 µL of the medium is carefully removed from each well, and 150 µL of MTT solvent (e.g., a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, pH 4.7, or simply DMSO) is added to dissolve the formazan crystals.
-
The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
BCR-ABL Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the BCR-ABL protein induced by this compound.
-
Cell Culture and Treatment:
-
K562 cells (a human CML cell line endogenously expressing BCR-ABL) are seeded in 6-well plates at a density of 1 x 10^6 cells/mL.
-
The cells are treated with varying concentrations of this compound for a specified period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, the cells are harvested by centrifugation and washed with ice-cold PBS.
-
The cell pellet is lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
The lysates are incubated on ice for 30 minutes and then clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
The protein concentration of the supernatant is determined using a BCA (bicinchoninic acid) protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for c-Abl (to detect BCR-ABL). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software (e.g., ImageJ). The level of BCR-ABL is normalized to the loading control.
-
The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the normalized BCR-ABL protein level compared to the vehicle-treated control.
-
Visualizations
ABL Signaling Pathway and Inhibitor Mechanisms
Caption: ABL signaling pathway and inhibitor mechanisms.
Experimental Workflow for Cross-Resistance Assessment
Caption: Experimental workflow for cross-resistance assessment.
In Vivo Showdown: A Comparative Analysis of PROTACs for Chronic Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Sniper(abl)-050 and other Proteolysis Targeting Chimeras (PROTACs) for the treatment of Chronic Myeloid Leukemia (CML). This report synthesizes available experimental data to evaluate the performance of these novel therapeutic agents.
While direct in vivo comparative studies for this compound are not publicly available, this guide presents a comprehensive analysis of its potential alongside other notable CML-targeting PROTACs, SIAIS178 and GMB-475, based on existing preclinical data. Additionally, the role of asciminib (B605619), a novel allosteric inhibitor, and the development of asciminib-based PROTACs will be discussed.
Executive Summary
PROTACs represent a promising therapeutic modality for CML by inducing the degradation of the oncoprotein BCR-ABL. This guide examines the in vivo efficacy of three PROTACs: this compound, SIAIS178, and GMB-475. While in vivo data for this compound remains elusive, SIAIS178 has demonstrated significant tumor regression in a K562 xenograft model. In contrast, GMB-475 showed limited efficacy as a monotherapy in a CML mouse model. The following sections provide a detailed breakdown of the available data, experimental methodologies, and the underlying signaling pathways.
Data Presentation
Table 1: In Vivo Efficacy of CML PROTACs
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| This compound | No publicly available in vivo data | - | - | - | - |
| SIAIS178 | K562 Xenograft Murine Model | K562-Luc | Daily continuous treatment for 4 days | Significant tumor regression; induced degradation of BCR-ABL in a concentration-dependent manner.[1] | [1] |
| GMB-475 | CML Mouse Model | Ba/F3-MIG-p210-Luc | 5 mg/kg, i.p., every two days for 10 days | Showed a trend of reducing tumor burden and prolonging survival, but had a poor treatment effect as a single agent.[2][3] | [2][3] |
Experimental Protocols
A critical aspect of evaluating and comparing preclinical data is understanding the experimental design. Below are the detailed methodologies for the key in vivo experiments cited in this guide.
SIAIS178 K562 Xenograft Model
-
Animal Model: Murine xenograft model using K562 cells with a luciferase reporter gene (K562-Luc).[1]
-
Cell Line: K562, a human CML blast crisis cell line expressing the BCR-ABL fusion protein.[4]
-
Procedure:
-
K562-Luc cells are transplanted into immunocompromised mice to establish tumors.[1][5]
-
Once tumors are established, mice are treated with SIAIS178.
-
The dosing regimen involved daily continuous treatment for 4 days.[1]
-
Tumor growth is monitored, and tumor samples can be collected for analysis of BCR-ABL protein levels.[1][5]
-
-
Endpoint: Assessment of tumor regression and in vivo degradation of the BCR-ABL protein.[1]
GMB-475 CML Mouse Model
-
Animal Model: CML mouse model established by injecting Balb/c mice with Ba/F3-MG-p210-Luc cells via the tail vein.[2]
-
Cell Line: Murine Ba/F3 cells engineered to express the human BCR-ABL p210 oncoprotein and a luciferase reporter.
-
Procedure:
-
Endpoint: Evaluation of tumor burden reduction and overall survival.[2][6]
Mandatory Visualization
To facilitate a deeper understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the PROTAC mechanism of action and the experimental workflow for in vivo studies.
Caption: Mechanism of PROTAC-induced degradation of BCR-ABL.
Caption: General experimental workflow for in vivo CML PROTAC studies.
Discussion
The available in vivo data, while limited, provides valuable insights into the potential of PROTACs for CML treatment. SIAIS178, a dasatinib-based PROTAC, has shown promising results with significant tumor regression in a xenograft model.[1] This suggests that targeted degradation of BCR-ABL can be a highly effective anti-leukemic strategy.
On the other hand, the modest single-agent activity of GMB-475 in a CML mouse model highlights the complexities of PROTAC development.[2][3] Factors such as ternary complex formation, linker optimization, and pharmacokinetic properties are critical for in vivo efficacy.
The absence of publicly available in vivo data for this compound makes a direct comparison challenging. However, based on its design as a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER) that conjugates Imatinib to an IAP ligand, it holds therapeutic promise. Further preclinical studies are necessary to determine its in vivo efficacy and safety profile.
The development of asciminib, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, has opened new avenues for CML therapy.[7][8] Its unique allosteric mechanism of action provides an opportunity to overcome resistance to traditional ATP-competitive TKIs. The potential of developing asciminib-based PROTACs is an exciting area of future research that could lead to even more potent and selective BCR-ABL degraders.
Conclusion
PROTAC-mediated degradation of BCR-ABL is a compelling strategy for the treatment of CML. While SIAIS178 has demonstrated encouraging in vivo efficacy, further research is needed to fully understand the therapeutic potential of other PROTACs like this compound and to optimize their in vivo performance. The development of next-generation PROTACs, potentially incorporating novel binders like asciminib, holds the key to overcoming the current challenges in CML therapy and improving patient outcomes. Direct comparative in vivo studies will be crucial in determining the most effective PROTACs to advance into clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 6. researchgate.net [researchgate.net]
- 7. Asciminib: the next-generation bullet for first-line treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Could asciminib be the new breakthrough in the treatment of CML? | VJHemOnc [vjhemonc.com]
Benchmarking Sniper(abl)-050: A Comparative Guide to IAP-Based BCR-ABL Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation has expanded rapidly, offering novel therapeutic strategies for challenging diseases like Chronic Myeloid Leukemia (CML). Among the innovative approaches, IAP (Inhibitor of Apoptosis Protein)-based degraders, particularly the SNIPER (Specific and Nongenetic IAP-based Protein Eraser) series, have shown significant promise in eliminating the oncoprotein BCR-ABL. This guide provides a comprehensive benchmark of Sniper(abl)-050 against other IAP-based degraders targeting BCR-ABL, supported by experimental data and detailed protocols to aid in research and development.
Introduction to IAP-Based Degraders and SNIPERs
IAP-based degraders are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] These degraders consist of three key components: a ligand that binds to the target protein, a ligand that recruits an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP), and a linker connecting the two.[3] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
SNIPERs are a specific class of IAP-based degraders.[1] this compound, for instance, is composed of the ABL kinase inhibitor Imatinib, which targets the BCR-ABL protein, and MV-1, a ligand for IAP E3 ligases, joined by a chemical linker.[4] This design specifically directs the degradation of the BCR-ABL fusion protein, a key driver of CML.
Comparative Analysis of BCR-ABL Degradation
The efficacy of various SNIPER(ABL) compounds in degrading the BCR-ABL protein has been evaluated, with the half-maximal degradation concentration (DC50) serving as a key metric. A lower DC50 value indicates a more potent degrader. The following table summarizes the DC50 values for this compound and other notable IAP-based degraders targeting BCR-ABL.
| Degrader | ABL Inhibitor Ligand | IAP Ligand | DC50 (BCR-ABL Degradation) |
| This compound | Imatinib | MV-1 | Not explicitly quantified in the provided results |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM[4] |
| Sniper(abl)-015 | GNF5 | MV-1 | 5 µM[4][5] |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 µM[4] |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 µM[5][6] |
| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM[4][5][6] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM[4][6][7] |
| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 µM[4][5] |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 µM[4][5][6] |
Note: While a specific DC50 value for this compound was not found in the search results, its components (Imatinib and MV-1) are part of a series of systematic studies. The table provides context by comparing it with other SNIPERs with known DC50 values.
Signaling Pathways and Mechanisms of Action
To understand the impact of these degraders, it is crucial to visualize the underlying biological pathways.
Caption: The BCR-ABL oncoprotein constitutively activates multiple downstream signaling pathways, including Ras/MAPK, PI3K/Akt, and STAT5, leading to uncontrolled cell proliferation and survival in Chronic Myeloid Leukemia.[8][9][10]
The mechanism of action for IAP-based degraders involves the recruitment of the cellular protein degradation machinery.
Caption: this compound facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ligase. This proximity leads to the poly-ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[1][2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare IAP-based degraders. Researchers should optimize these protocols for their specific experimental conditions.
BCR-ABL Degradation Assay (Western Blotting)
This assay is used to quantify the reduction in BCR-ABL protein levels following treatment with a degrader.
-
Cell Culture: K562 or other suitable CML cell lines are cultured to a desired density.
-
Treatment: Cells are treated with varying concentrations of the degrader (e.g., this compound) or a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT or MTS)
This assay measures the effect of the degrader on the viability and proliferation of CML cells.
-
Cell Seeding: CML cells are seeded in 96-well plates at a predetermined density.[11][12]
-
Treatment: Cells are treated with a range of concentrations of the degrader or control compounds.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. A solubilizing agent is then added to dissolve the crystals.[11][13]
-
MTS Assay: MTS reagent is added to each well, and the soluble formazan product is directly measured.[11][12]
-
-
Absorbance Measurement: The absorbance is read using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).[11][12]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis: Cells are treated with the degrader, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cells are then lysed under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for the target protein (BCR-ABL) to pull down the protein and any covalently attached ubiquitin.
-
Western Blotting: The immunoprecipitated samples are then analyzed by Western blotting using an anti-ubiquitin antibody to detect the presence of poly-ubiquitinated BCR-ABL.
The following diagram illustrates a typical experimental workflow for evaluating a novel IAP-based degrader.
Caption: A streamlined workflow for the initial characterization of an IAP-based degrader targeting BCR-ABL, from initial screening to mechanistic validation.
Conclusion
The development of IAP-based degraders like this compound represents a promising avenue for the treatment of CML. The data presented in this guide highlights the potent and specific degradation of BCR-ABL achievable with the SNIPER platform. The choice of both the ABL inhibitor and the IAP ligand, as well as the linker connecting them, are all critical parameters that influence the potency of the resulting degrader. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on targeted protein degradation. As this field continues to evolve, systematic benchmarking and detailed mechanistic studies will be essential for the development of the next generation of highly effective and safe protein-degrading therapeutics.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SNIPER | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Safety Operating Guide
Navigating the Disposal of Sniper(abl)-050: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in the pioneering field of drug development, particularly with novel compounds like Sniper(abl)-050, a member of the PROTAC (Proteolysis Targeting Chimera) family, ensuring rigorous safety and proper disposal protocols is paramount. This guide provides essential safety and logistical information for the handling and disposal of this compound, emphasizing procedural steps to maintain a safe laboratory environment and ensure regulatory compliance.
Core Principles of Chemical Waste Management
The disposal of any research compound, including a potent molecule like this compound, is governed by strict institutional and environmental regulations. It is crucial to treat all novel research compounds as potentially hazardous waste.[1] The primary and mandatory route for disposal is through your institution's Environmental Health and Safety (EHS) program.[1] Under no circumstances should such chemicals be disposed of down the sink or in regular trash receptacles.[1]
General Disposal Protocol for this compound
While the specific Safety Data Sheet (SDS) for this compound is the definitive source for disposal procedures, the following steps outline a general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step 2: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions.[1] this compound waste should be collected in a dedicated container, separate from other chemical waste streams unless deemed compatible by EHS guidelines. For instance, halogenated and non-halogenated solvent waste should be collected in separate containers.[1]
Step 3: Container Selection and Labeling Waste should be collected in a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used.[1] Whenever possible, using the original container for waste collection is a good practice.[1] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked on the label.
Step 4: Waste Accumulation and Storage Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and located at or near the point of generation. The amount of waste stored in the lab is subject to limits, for example, a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per SAA.
Step 5: Arranging for Disposal Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup. Do not attempt to transport the waste yourself.
Key Disposal Considerations for Potent Research Compounds
While specific quantitative data for the disposal of this compound is not publicly available, the following table outlines typical parameters that researchers must consider for the disposal of potent, small-molecule compounds. These values are for illustrative purposes and must be confirmed with the compound-specific SDS.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[1] | Corrosive waste (highly acidic or basic) requires special handling and segregation.[1] |
| Concentration Limits | Varies by substance. For example, solutions with mercury above 0.2 ppm are considered hazardous.[1] | Even low concentrations of potent compounds like this compound can render a solution hazardous. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area.[1] | Limits the amount of waste stored in the lab before a scheduled pickup is required. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable.[1] | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet and your institution's EHS protocols, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
Essential Safety and Operational Guide for Handling Sniper(abl)-050
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for Sniper(abl)-050, a potent, research-grade proteolysis-targeting chimera (PROTAC). Given the absence of a specific Safety Data Sheet (SDS), this guide is based on best practices for handling highly potent pharmaceutical compounds and similar research chemicals. It is imperative to supplement this information with a compound-specific risk assessment before any handling occurs.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the high potency and biological activity of this compound, a stringent approach to safety is mandatory, combining appropriate PPE with robust engineering controls. All handling of the solid compound and initial stock solution preparation must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification and Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling the solid compound or when there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | Minimizes the risk of inhaling the potent compound. |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling and disposal of this compound to ensure both personnel safety and experimental integrity.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
-
Receiving and Storage : Upon receipt, visually inspect the container for any damage. Store this compound in a cool, dry, and dark place at -20°C for long-term stability.
-
Stock Solution Preparation :
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use a dedicated spatula and weighing paper for the solid compound.
-
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
-
Cell Treatment : When treating cells, dilute the stock solution to the final desired concentration in the cell culture medium. Ensure thorough mixing.
-
Spill Management : In case of a spill, evacuate the area and ensure adequate ventilation. Wear full PPE. For liquid spills, absorb with an inert material. For solid spills, carefully sweep to avoid dust generation. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
Solid Waste : All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions and contaminated cell culture media should be collected in a sealed, leak-proof hazardous waste container.
-
-
Decontamination : Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.
-
Waste Disposal : Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Mechanism of Action and Signaling Pathway
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of PROTAC. It is a heterobifunctional molecule that consists of an ABL inhibitor (Imatinib) and an Inhibitor of Apoptosis Protein (IAP) ligand (MV-1), connected by a linker.[1] This design allows this compound to simultaneously bind to the BCR-ABL oncoprotein and an IAP E3 ubiquitin ligase (such as cIAP1). This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL inhibits downstream signaling pathways, leading to apoptosis in cancer cells.
Signaling Pathway Diagram
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Protein Degradation Assay via Western Blotting
This protocol assesses the ability of this compound to induce the degradation of the BCR-ABL protein in a cellular context.
Materials:
-
K562 cells (or other BCR-ABL positive cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-BCR-ABL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment : Seed K562 cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCR-ABL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the corresponding loading control.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
K562 cells
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding : Seed K562 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment : After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation : Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Measurement :
-
For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay : Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value using a non-linear regression analysis.
In Vitro Ubiquitination Assay
This assay directly assesses the this compound-mediated ubiquitination of BCR-ABL.[2][3]
Materials:
-
Purified recombinant proteins: BCR-ABL, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), IAP E3 ligase
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Anti-BCR-ABL antibody
Procedure:
-
Reaction Setup : In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, IAP E3 ligase, and BCR-ABL protein.
-
PROTAC Addition : Add this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation : Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis :
-
Run the reaction products on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BCR-ABL antibody.
-
-
Data Analysis : A successful ubiquitination event will be indicated by the appearance of a high-molecular-weight smear or a ladder of bands above the unmodified BCR-ABL protein band in the sample treated with this compound.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
